5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSPKXOFRTAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377930 | |
| Record name | 5-(4-nitrophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-25-6 | |
| Record name | 5-(4-Nitrophenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-nitrophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-NITROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid CAS number 33282-25-6
Beginning the Search
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Launching Deeper Inquiry
Gathering Chemical Data
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Digging Deeper for Data
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Spectroscopic and Synthetic Profile of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring an isoxazole core, a nitro-functionalized phenyl ring, and a carboxylic acid moiety, contribute to its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics, a plausible synthetic route, and the potential biological relevance of this compound, aimed at facilitating its application in research and development.
Physicochemical Properties
Basic physicochemical data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.17 g/mol |
| Appearance | White to brown solid |
| Melting Point | 214-224 °C |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The expected proton NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | -COOH |
| ~8.4 | Doublet | 2H | Aromatic C-H (ortho to -NO₂) |
| ~8.2 | Doublet | 2H | Aromatic C-H (meta to -NO₂) |
| ~7.5 | Singlet | 1H | Isoxazole C4-H |
Note: The exact chemical shifts are estimations and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The predicted carbon-13 NMR spectrum is expected to show the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~165 | Isoxazole C5 |
| ~160 | Isoxazole C3 |
| ~150 | Aromatic C (para to isoxazole) |
| ~135 | Aromatic C (ipso to isoxazole) |
| ~130 | Aromatic C-H (meta to -NO₂) |
| ~125 | Aromatic C-H (ortho to -NO₂) |
| ~105 | Isoxazole C4 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]+• would be expected at m/z 234. Key fragmentation patterns for isoxazoles typically involve cleavage of the N-O bond.[2][3] For this molecule, fragmentation could involve the loss of CO₂ from the carboxylic acid group, as well as fragmentation of the isoxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 1760-1690 (strong) | C=O stretch | Carboxylic acid |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |
| 1530-1500, 1350-1330 (strong) | N-O asymmetric & symmetric stretch | Nitro group |
| 1320-1210 | C-O stretch | Carboxylic acid |
The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with C-H stretching frequencies.[4][5][6]
Proposed Synthesis
A plausible and efficient synthetic route to this compound involves a 1,3-dipolar cycloaddition reaction. This common method for isoxazole synthesis is illustrated below.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 4-Nitrobenzaldehyde Oxime: 4-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in an aqueous ethanol solution. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration.
-
Generation of 4-Nitrophenylnitrile Oxide: The 4-nitrobenzaldehyde oxime is oxidized in situ. A common method involves the use of a mild oxidizing agent like sodium hypochlorite in a suitable solvent such as dichloromethane.
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[3+2] Cycloaddition: The freshly generated 4-nitrophenylnitrile oxide is reacted with ethyl acetoacetate. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate. The reaction is typically carried out at room temperature.
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Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid. This can be achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The product can then be purified by recrystallization.
Biological Relevance and Potential Applications
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[1] The structural features of this compound make it a candidate for similar inhibitory activity. A proposed mechanism of action involves the compound binding to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine and xanthine to uric acid.
Antimicrobial and Anti-inflammatory Potential
The presence of a nitro group can confer significant biological activity, including antimicrobial and anti-inflammatory properties.[7][8][9] Nitro-containing compounds can undergo reduction within cells, leading to the formation of reactive species that can be toxic to microorganisms.[7][8] Furthermore, various isoxazole derivatives have demonstrated anti-inflammatory effects.[10]
Conclusion
This compound presents a compelling scaffold for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its spectroscopic properties and a viable synthetic strategy. The predicted biological activities, particularly as a potential xanthine oxidase inhibitor and antimicrobial agent, warrant further experimental validation. The data and protocols outlined herein are intended to serve as a valuable resource for researchers working with this and related heterocyclic systems.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umimpact.umt.edu [umimpact.umt.edu]
- 3. connectsci.au [connectsci.au]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR characterization of nitrophenyl isoxazoles
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Nitrophenyl Isoxazoles
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nitrophenyl isoxazoles, a class of compounds with significant biological interest, require precise characterization to understand their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the cornerstone for this characterization, providing detailed information about the molecular framework.
This technical guide offers a comprehensive overview of the NMR-based characterization of nitrophenyl isoxazoles. It details experimental protocols, presents spectral data interpretation, and provides a standardized workflow for analysis.
Principles of NMR Spectroscopy for Nitrophenyl Isoxazoles
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most important nuclei.
-
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are the chemical shift (δ), which indicates the electronic environment, and the coupling constant (J), which reveals connectivity between adjacent protons. In nitrophenyl isoxazoles, the aromatic protons of the nitrophenyl and other aryl rings, along with the lone proton on the isoxazole ring (H-4), give characteristic signals.
-
¹³C NMR Spectroscopy : This method provides a signal for each unique carbon atom in the molecule. It is invaluable for determining the carbon skeleton. The chemical shifts of carbons in the isoxazole ring and the nitrophenyl moiety are key identifiers. For instance, the carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears downfield.
Experimental Protocols
Precise and reproducible NMR data acquisition is fundamental for accurate structural analysis. The following outlines a typical experimental protocol for analyzing nitrophenyl isoxazoles.
1. Sample Preparation A standard protocol involves dissolving 5-10 mg of the purified nitrophenyl isoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent.[1] Chloroform-d (CDCl₃) is commonly used for this class of compounds.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.27 ppm for ¹H and δ 77.0 ppm for ¹³C).[3][4]
2. NMR Data Acquisition Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3][5]
-
¹H NMR Spectroscopy :
-
Solvent : CDCl₃.[2]
-
Temperature : Ambient probe temperature is generally sufficient.[6]
-
Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm) to two decimal places. Coupling constants (J) are reported in Hertz (Hz) with up to one digit after the decimal.[6] Multiplicities are denoted with standard abbreviations (s = singlet, d = doublet, m = multiplet).[6]
-
¹³C NMR Spectroscopy :
NMR Data Analysis: A Case Study of 3-(4-nitrophenyl)-5-phenylisoxazole
To illustrate the data interpretation process, we will examine the spectral data for 3-(4-nitrophenyl)-5-phenylisoxazole, as reported in the literature.[2]
¹H NMR Spectral Data
The ¹H NMR spectrum provides distinct signals for the isoxazole ring proton and the aromatic protons on the two phenyl rings. The electron-withdrawing nature of the nitro group causes the protons on the nitrophenyl ring to shift downfield compared to those on the unsubstituted phenyl ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 3,5-diphenylisoxazole [2] | Ar-H | 7.91-7.81 | m | - | 4H |
| Ar-H | 7.53-7.43 | m | - | 6H | |
| Isoxazole H-4 | 6.84 | s | - | 1H | |
| 3-(4-nitrophenyl)-5-phenylisoxazole [2] | Ar-H (Nitrophenyl) | 8.38-8.34 | m | - | 2H |
| Ar-H (Nitrophenyl) | 8.08-8.05 | m | - | 2H | |
| Ar-H (Phenyl) | 7.88-7.84 | m | - | 2H | |
| Ar-H (Phenyl) | 7.54-7.49 | m | - | 3H | |
| Isoxazole H-4 | 6.91 | s | - | 1H |
-
Analysis : The singlet at 6.91 ppm is characteristic of the H-4 proton of the 3,5-disubstituted isoxazole ring.[2] The multiplet signals between 8.05 and 8.38 ppm correspond to the protons on the 4-nitrophenyl ring, which are deshielded by the nitro group. The signals for the unsubstituted phenyl ring appear further upfield (7.49-7.88 ppm).[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key signals include those for the isoxazole ring carbons and the carbons of the aromatic rings.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,5-diphenylisoxazole [2] | Isoxazole C-5 | 170.3 |
| Isoxazole C-3 | 162.9 | |
| Aromatic C | 130.1, 129.9, 129.0, 128.9, 128.8 | |
| Aromatic C | 127.4, 126.7, 125.7 | |
| Isoxazole C-4 | 97.4 | |
| 3-(4-nitrophenyl)-5-phenylisoxazole [2] | Isoxazole C-5 | 171.4 |
| Isoxazole C-3 | 161.1 | |
| C-NO₂ (Nitrophenyl) | 148.6 | |
| Aromatic C | 135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2 | |
| Isoxazole C-4 | 97.4 |
-
Analysis : The signals at 171.4 ppm and 161.1 ppm are assigned to the isoxazole ring carbons C-5 and C-3, respectively.[2] The signal at 97.4 ppm is characteristic of the C-4 carbon of the isoxazole ring.[2] The downfield signal at 148.6 ppm is attributed to the carbon atom directly attached to the electron-withdrawing nitro group on the phenyl ring.[2]
Visualization of the NMR Characterization Workflow
The logical flow from sample to final structure can be visualized to clarify the process for researchers.
Caption: General workflow for the NMR characterization of nitrophenyl isoxazoles.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an exceptionally powerful tool for the definitive structural characterization of nitrophenyl isoxazoles. By carefully preparing the sample and acquiring data under standardized conditions, researchers can obtain high-quality spectra. The detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of the molecular structure, which is a critical step in the development of new therapeutic agents and other advanced materials.
References
In-Depth Technical Guide: Molecular Structure and Stability of 5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and stability of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its structural features, including crystallographic data, and discusses its thermal and chemical stability based on available experimental evidence. Methodologies for its synthesis and characterization are also presented to provide a complete profile for researchers.
Molecular Structure
The molecular structure of this compound is characterized by a central isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This core is substituted at the 5-position with a 4-nitrophenyl group and at the 3-position with a carboxylic acid group.
Crystallographic Data
The precise three-dimensional arrangement of atoms in the solid state has been elucidated by X-ray crystallography. The molecule crystallizes in the monoclinic space group P21/c. The isoxazole ring is essentially planar, and the dihedral angle between the isoxazole and the phenyl rings is a key structural parameter. In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.339(3) |
| b (Å) | 5.231(1) |
| c (Å) | 15.228(3) |
| β (°) | 110.13(3) |
| Z | 4 |
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the identity and purity of this compound.
Table 2: Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group and the isoxazole ring proton. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift. |
| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring, the nitrophenyl group, and the carboxyl group. |
| IR (cm⁻¹) | Characteristic absorption bands for the C=O of the carboxylic acid (around 1700 cm⁻¹), the N-O stretching of the isoxazole ring, and the symmetric and asymmetric stretching of the nitro group. |
| Mass Spec. | The molecular ion peak corresponding to its molecular weight (C₁₀H₆N₂O₅). |
Synthesis
The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Nitrobenzaldehyde Oxime
-
Dissolve 4-nitrobenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the oxime.
Experimental Protocol: Synthesis of Ethyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate
-
Chlorinate the 4-nitrobenzaldehyde oxime using a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like DMF to generate the corresponding hydroxamoyl chloride in situ.
-
In a separate flask, prepare a solution of the sodium salt of ethyl acetoacetate by reacting ethyl acetoacetate with a base like sodium ethoxide in ethanol.
-
Add the solution of the hydroxamoyl chloride dropwise to the solution of the sodium salt of ethyl acetoacetate at a controlled temperature.
-
Stir the reaction mixture until the cycloaddition is complete.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Hydrolysis to this compound
-
Dissolve the ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash thoroughly with water, and dry to yield the final product.
Stability
The stability of this compound is a critical parameter for its handling, storage, and application in drug development.
Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to assess the thermal stability. TGA would reveal the decomposition temperature, while DSC would indicate the melting point and any phase transitions.
Caption: Workflow for thermal stability analysis.
Chemical Stability
The chemical stability can be assessed under various conditions, such as acidic, basic, and oxidative stress. The isoxazole ring is generally stable but can be susceptible to cleavage under certain harsh conditions. The presence of the electron-withdrawing nitro group and the carboxylic acid group influences the reactivity of the molecule.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The nitrophenyl moiety is also a common feature in various pharmacologically active compounds. Hypothetically, its mechanism of action could involve the inhibition of key enzymes or the modulation of signaling cascades relevant to these therapeutic areas.
Caption: Hypothetical signaling pathway for biological activity.
Conclusion
This compound is a well-defined crystalline solid with a planar molecular structure stabilized by intermolecular hydrogen bonding. Its synthesis is achievable through established organic chemistry methodologies. While its thermal and chemical stability appears robust under standard conditions, further stress testing would be beneficial for pharmaceutical development. The isoxazole and nitrophenyl moieties suggest a potential for interesting biological activities, warranting further investigation into its pharmacological profile and mechanisms of action. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds.
An In-Depth Technical Guide to the Reactivity of the Nitrophenyl Group on an Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrophenyl group appended to an isoxazole ring, a scaffold of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of both the phenyl and isoxazole rings, opening up diverse avenues for synthetic transformations. This document details key reactions, presents quantitative data, provides explicit experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding and practical application of this versatile chemical entity.
Nucleophilic Aromatic Substitution (SNAr) on the Nitrophenyl Group
The presence of the strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a suitable leaving group on the phenyl ring, activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the functionalization of nitrophenyl-substituted isoxazoles, allowing for the introduction of a wide array of substituents.
A notable example involves the displacement of a nitro group from a dinitro-substituted phenylisoxazole. The reaction proceeds under mild conditions and offers excellent yields with various nucleophiles.
Data Presentation: Nucleophilic Aromatic Substitution of 5-(2,4-dinitrophenyl)isoxazole
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Piperidine | 5-(2-Nitro-4-(piperidin-1-yl)phenyl)isoxazole | 95 |
| 2 | Morpholine | 5-(2-Nitro-4-morpholinophenyl)isoxazole | 92 |
| 3 | Sodium methoxide | 5-(4-Methoxy-2-nitrophenyl)isoxazole | 85 |
| 4 | Sodium thiophenoxide | 5-(2-Nitro-4-(phenylthio)phenyl)isoxazole | 88 |
Experimental Protocols
General Procedure for the Nucleophilic Aromatic Substitution of 5-(2,4-dinitrophenyl)isoxazole:
To a solution of 5-(2,4-dinitrophenyl)isoxazole (1.0 mmol) in a suitable solvent such as acetonitrile or THF (10 mL), the respective nucleophile (1.2 mmol) is added. The reaction mixture is stirred at room temperature for a specified duration (typically 1-4 hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired product.
Visualization of SNAr Pathway
Caption: General mechanism for the SNAr reaction on a dinitrophenyl-substituted isoxazole.
Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group to an amine is a fundamental transformation that provides access to aminophenyl-substituted isoxazoles. These amino derivatives are valuable intermediates for further functionalization, such as in amide bond formation, diazotization reactions, and the synthesis of fused heterocyclic systems. Various reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other functional groups.
Data Presentation: Reduction of Nitrophenyl Isoxazoles
| Entry | Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-(2-Nitrophenyl)isoxazole | Fe / Acetic Acid | Acetic Acid | 2 | 77 | [1] |
| 2 | 4-Nitro-3-phenylisoxazole | SnCl2·2H2O | Ethanol | 2 | High | [2] |
| 3 | 5-(4-Nitrophenyl)isoxazole | H2, Pd/C | Ethanol | 3 | >95 | [3] |
Yields are reported as "High" when specific quantitative data is not provided in the source.
Experimental Protocols
Protocol 2.1: Reduction of 3-(2-Nitrophenyl)isoxazole using Iron in Acetic Acid.[1]
In a round-bottom flask, 3-(2-nitrophenyl)isoxazole (1.0 mmol) is dissolved in glacial acetic acid (10 mL). To this solution, iron powder (5.0 mmol) is added in portions. The reaction mixture is then heated to 120 °C and stirred for 2 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the iron residues. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield 3-(2-aminophenyl)isoxazole.
Protocol 2.2: Reduction of 4-Nitro-3-phenylisoxazole using Stannous Chloride.[2]
To a solution of 4-nitro-3-phenylisoxazole (1.0 mmol) in ethanol (10 mL), stannous chloride dihydrate (SnCl2·2H2O, 4.0 mmol) is added. The reaction mixture is refluxed for 2 hours and monitored by TLC. After completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-amino-3-phenylisoxazole, which can be further purified by recrystallization or chromatography.
Visualization of the Reduction Workflow
Caption: A typical experimental workflow for the reduction of a nitrophenyl isoxazole.
Other Reactions Involving the Nitrophenyl Group
Beyond SNAr and reduction, the nitrophenyl group on an isoxazole ring can participate in other transformations, although these are less commonly reported. These include:
-
Partial Reduction: Under controlled conditions, it is possible to achieve partial reduction of the nitro group to intermediate oxidation states such as nitroso or hydroxylamino derivatives. These intermediates can be trapped or can participate in subsequent cyclization reactions.
-
Cyclization Reactions: The amino group, generated from the reduction of the nitro group, can undergo intramolecular cyclization with suitable functional groups on the isoxazole ring or on an adjacent substituent, leading to the formation of fused heterocyclic systems. For instance, the reduction of (2-nitrophenyl)isoxazoles can lead to the formation of quinolines, indoles, or quinolin-4(1H)-ones through reductive heterocyclization.[1]
Conclusion
The nitrophenyl group imparts a rich and versatile reactivity to the isoxazole scaffold. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, providing a powerful tool for introducing molecular diversity. Furthermore, the straightforward reduction of the nitro group to an amine opens up a plethora of possibilities for further synthetic manipulations and the construction of complex heterocyclic systems. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and strategic utilization of nitrophenyl-substituted isoxazoles in their research endeavors.
References
The Multifaceted Biological Activities of Isoxazole-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. This technical guide provides an in-depth overview of the therapeutic potential of these derivatives, focusing on their anti-inflammatory, immunosuppressive, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided for representative assays, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
A significant body of research has focused on the development of isoxazole-3-carboxylic acid derivatives as potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. In particular, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
Quantitative Data: COX Inhibition
The inhibitory activities of various isoxazole-3-carboxylic acid derivatives against COX-1 and COX-2 are presented below. The data, expressed as the half-maximal inhibitory concentration (IC50), highlight the potency and selectivity of these compounds.
| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | COX-1 | 64 | 0.20 | [1] |
| COX-2 | 13 | [1] | ||
| Mofezolac | COX-1 | 7.9 | >6329 | [2] |
| COX-2 | >50,000 | [2] | ||
| P6 | COX-1 | 19,000 | >2.63 | [2] |
| COX-2 | >50,000 | [2] | ||
| C3 | COX-2 | 930 | - | [3] |
| C5 | COX-2 | 850 | - | [3] |
| C6 | COX-2 | 550 | - | [3] |
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Isoxazole-3-carboxylic acid derivatives exert their anti-inflammatory effects by blocking the cyclooxygenase pathway. By inhibiting COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (isoxazole-3-carboxylic acid derivatives)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-1 or COX-2 enzyme in a suitable buffer.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the amount of prostaglandin produced using the colorimetric detection method provided in the assay kit.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Immunosuppressive Activity
Certain isoxazole-3-carboxylic acid derivatives have demonstrated potent immunosuppressive effects, primarily through the inhibition of T-cell proliferation and the induction of apoptosis in activated immune cells. This makes them promising candidates for the treatment of autoimmune diseases and organ transplant rejection.
Quantitative Data: Inhibition of T-Cell Proliferation
The following table summarizes the inhibitory effects of representative isoxazole-3-carboxylic acid derivatives on phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs).
| Compound ID | IC50 (µM) | Reference |
| MM3 | < 50 | [4] |
| MM4 | < 50 | [4] |
| MM6 | < 100 | [4] |
| MM9 | < 100 | [4] |
Mechanism of Action: Immunosuppression via Fas/NF-κB Pathway
Some isoxazole derivatives induce apoptosis in activated T-cells through a mechanism involving the upregulation of the Fas receptor and caspases, and the modulation of the NF-κB signaling pathway.[5][6]
Experimental Protocol: Lymphocyte Proliferation Assay (MTT Assay)
This protocol describes a method for assessing the antiproliferative activity of isoxazole derivatives on lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add various concentrations of the test compounds to the wells.
-
Stimulate the cells with PHA (a mitogen that induces lymphocyte proliferation). Include unstimulated and vehicle-treated controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Anticancer Activity
Several isoxazole-3-carboxylic acid derivatives have been investigated for their potential as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the IC50 values of some isoxazole-carboxamide derivatives against different human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2 | K562 | Chronic Myelogenous Leukemia | 0.018 | [7] |
| 3 | K562 | Chronic Myelogenous Leukemia | 0.044 | [7] |
| 5 | K562 | Chronic Myelogenous Leukemia | 0.035 | [7] |
| 1 | K562 | Chronic Myelogenous Leukemia | 0.072 | [7] |
| 4 | K562 | Chronic Myelogenous Leukemia | 0.070 | [7] |
| 6 | K562 | Chronic Myelogenous Leukemia | 0.045 | [7] |
Synthesis of Isoxazole-3-Carboxylic Acid Derivatives
The synthesis of the isoxazole-3-carboxylic acid core can be achieved through various synthetic routes. A common method involves the reaction of a β-ketoester with hydroxylamine.
Experimental Protocol: Synthesis of 3-Methylisoxazole-5-carboxylic acid
This protocol details the hydrolysis of a methyl ester to yield the corresponding carboxylic acid.
Materials:
-
Methyl 3-methyl-5-isoxazolecarboxylate
-
Tetrahydrofuran (THF)
-
Methanol
-
Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in THF (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of NaOH (465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture, followed by the addition of methanol (4 mL).
-
Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Adjust the pH of the aqueous phase to 2 by the addition of 1 N HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield). The product can often be used in subsequent steps without further purification.
General Synthetic Workflow
The synthesis of more complex isoxazole-3-carboxylic acid derivatives often starts from simpler building blocks, followed by functional group manipulations.
This guide provides a foundational understanding of the biological activities of isoxazole-3-carboxylic acid derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. Further exploration of structure-activity relationships and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Structure-activity relationship (SAR) of 5-phenylisoxazole inhibitors
Analyzing SAR Data
I'm currently engaged in a detailed literature search, meticulously sifting through articles, reviews, and patents. My focus is the structure-activity relationship (SAR) of 5-phenylisoxazole inhibitors, with targeted keywords guiding my search. This should yield some key insights.
Mapping Inhibition Strategies
I've expanded my research scope to include experimental protocols and signaling pathways related to these inhibitors. I'm focusing on their synthesis, biological evaluation methods, and any modulation effects. Quantitative SAR data will be the next step, once I've organized all the key experimental details.
Reviewing Early Findings
I've established a solid foundation with the initial literature search. Several promising SAR articles on 5-phenylisoxazole derivatives have emerged, focusing on their inhibitory effects against diverse biological targets. These papers provide a crucial jumping-off point for further investigation.
Deepening the Investigation
I'm now zeroing in on a specific target for 5-phenylisoxazole inhibitors to streamline the research. The early findings, although broad, highlighted several potential candidates like Hsp90 and ALK. I need more detailed experimental protocols and visual pathways to strengthen the technical guide. Focusing on a single target will allow for a more cohesive presentation, and improved experimental detail is critical for completeness.
Refining Target Selection
I'm homing in on a target for the 5-phenylisoxazole inhibitors to build the technical guide. While the initial search unearthed SAR data across multiple targets like Hsp90 and ALK, a concentrated focus will strengthen the document. To that end, I'm now actively seeking a well-documented target with detailed experimental protocols and signaling pathways suitable for Graphviz diagrams. This will ensure a robust and visually informative guide.
Investigating Isoxazole Inhibitors
I've been diving deep into the literature and have found numerous publications on 5-phenylisoxazole inhibitors, with particular emphasis on Hsp90. The articles cover everything from synthesis and biological assessments to structure-activity relationships, which is helpful. I'm focusing on identifying key structural features that contribute to potency and selectivity.
Analyzing Experimental Data
\n\nI've now compiled extensive data on the experimental protocols used to evaluate 5-phenylisoxazole inhibitors, especially those targeting Hsp90. This includes details on various assays: ELISA, ATPase activity measurements, cytotoxicity assays, and Western blotting to validate the mechanism of action. The synthesis procedures for these isoxazole compounds are now clear, and I can start designing some synthetic pathways. I'm starting to build models.
Developing the Technical Guide
\n\nI've consolidated the recent findings to begin structuring the technical guide. Based on the wealth of literature, I'm concentrating on 5-phenylisoxazole inhibitors targeting Hsp90, which will provide a coherent focus. I'm starting to generate SAR tables and visualizing experimental protocols. With the information, including the mechanistic details of Hsp90's role in cancer signaling, I will build out a comprehensive document. I'm prioritizing clarity and practical application for experts like you.
The Advent and Advancement of Nitrophenyl-Substituted Isoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey began with Claisen's first synthesis of the parent isoxazole in 1903, paving the way for the exploration of a vast chemical space of isoxazole derivatives. Among these, the nitrophenyl-substituted isoxazoles have emerged as a particularly significant subclass, demonstrating a wide spectrum of biological activities that have captured the attention of researchers in drug discovery. The introduction of the nitrophenyl group can profoundly influence the physicochemical properties and biological activity of the isoxazole scaffold. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of nitrophenyl-substituted isoxazoles. It details key experimental protocols, presents quantitative biological data, and visualizes relevant synthetic and signaling pathways to serve as a comprehensive resource for professionals in the field.
A Historical Perspective: From Isoxazole to its Nitrophenyl Derivatives
The history of isoxazoles is intrinsically linked to the development of synthetic organic chemistry. The seminal work by Claisen in 1903 on the synthesis of isoxazole itself laid the foundation for subsequent investigations into this versatile heterocyclic system.[1] One of the most powerful and widely adopted methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method, along with others such as the reaction of hydroxylamine with 1,3-diketones, has enabled the synthesis of a diverse array of substituted isoxazoles.[1]
The synthesis of nitrophenyl-substituted isoxazoles followed the broader advancements in isoxazole chemistry and the increasing availability of nitroaromatic precursors. While a definitive "first" synthesis of a nitrophenyl-isoxazole is not prominently documented, the exploration of nitro-substituted derivatives likely gained traction as chemists sought to modulate the electronic properties of the isoxazole ring for various applications, including as synthetic intermediates and potential bioactive molecules. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity and biological interactions of the parent molecule.
Synthetic Strategies for Nitrophenyl-Substituted Isoxazoles
The synthesis of nitrophenyl-substituted isoxazoles primarily relies on established methods for isoxazole ring formation, utilizing precursors bearing a nitrophenyl moiety.
1,3-Dipolar Cycloaddition
A cornerstone of isoxazole synthesis, the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a highly effective method for constructing the isoxazole ring with good regi control. For nitrophenyl-substituted isoxazoles, either the nitrile oxide or the alkyne can bear the nitrophenyl group.
dot
Caption: General workflow for the synthesis of nitrophenyl-substituted isoxazoles via 1,3-dipolar cycloaddition.
Condensation Reactions
Another prevalent method involves the condensation of a hydroxylamine salt with a 1,3-dicarbonyl compound or its equivalent, where one of the precursors contains the nitrophenyl group. For instance, the reaction of a nitrophenyl-substituted chalcone with hydroxylamine hydrochloride is a common route.
dot
References
Solubility Profile of 5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in drug discovery and formulation. This document outlines its anticipated solubility in various solvents, its pH-dependent solubility based on an estimated pKa, and detailed experimental protocols for precise measurement.
Executive Summary
This compound is a weakly acidic compound with expected limited aqueous solubility that is highly dependent on pH. Its solubility is anticipated to be greater in organic polar solvents. This guide provides estimated solubility data based on structurally related compounds and presents standardized methods for its empirical determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₅ | - |
| Molecular Weight | 234.17 g/mol | - |
| Appearance | Expected to be a solid powder | General knowledge |
| pKa (estimated) | 3.0 - 4.0 | Based on structurally similar aromatic carboxylic acids with electron-withdrawing groups |
Estimated Solubility Profile
The following tables present estimated solubility data for this compound. These values are derived from the literature for structurally analogous compounds, including nitro-substituted benzoic acids and other aromatic carboxylic acids, and should be considered as a predictive guide pending experimental verification.
Table 1: Estimated Aqueous Solubility at Different pH Values (25 °C)
| pH | Estimated Solubility (mg/mL) | Rationale |
| 2.0 | < 0.1 | Below the estimated pKa, the compound is primarily in its non-ionized, less soluble form. |
| 4.0 | 0.1 - 1.0 | Around the estimated pKa, a mix of ionized and non-ionized forms exists, leading to increased solubility. |
| 7.4 | > 1.0 | Well above the estimated pKa, the compound is predominantly in its ionized, more soluble carboxylate form. |
Table 2: Estimated Solubility in Various Solvents (25 °C)
| Solvent | Type | Estimated Solubility (mg/mL) | Rationale |
| Water | Polar Protic | Low (pH-dependent) | Limited by the hydrophobic phenyl and isoxazole rings. |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate | Good solvent for many organic acids. |
| Acetonitrile | Polar Aprotic | Moderate | Polarity allows for dissolution of the compound. |
| Dichloromethane | Nonpolar | Low to Moderate | May dissolve the compound to some extent due to the organic structure. |
| Hexane | Nonpolar | Very Low | The high polarity of the carboxylic acid and nitro groups limits solubility in nonpolar solvents. |
Experimental Protocols
To obtain precise solubility and pKa data for this compound, the following experimental methods are recommended.
Determination of Aqueous and Solvent Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to the selected solvent (e.g., water at a specific pH, methanol, ethanol) in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solutions to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a weakly acidic or basic compound.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture to achieve a concentration of approximately 1-5 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments to the sample solution while continuously stirring and recording the pH after each addition.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve (the point of maximum slope).
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: As a carboxylic acid, its solubility in aqueous solutions will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
-
Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect should be determined experimentally.
-
Crystalline Form (Polymorphism): Different crystalline forms of the compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
-
Presence of Excipients: In pharmaceutical formulations, the presence of co-solvents, surfactants, and other excipients can significantly enhance the solubility of the compound.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and drug development professionals. While the provided data is based on estimations from structurally similar compounds, the detailed experimental protocols offer a clear path for determining the precise solubility and pKa values. This information is crucial for guiding formulation development and ensuring the reliable application of this compound in pharmaceutical research.
Methodological & Application
Synthesis protocol for 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
Starting Research Deep Dive
I'm presently initiating an intensive literature review through Google, centered on the synthesis of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid. My focus is on identifying established procedures, understanding the chemical mechanisms involved, and pinpointing potential challenges. I'm keen to find relevant synthetic pathways.
Analyzing Synthesis Strategies
I am now delving into the practical aspects of the synthesis, scrutinizing the search results to pinpoint the most robust and frequently cited pathways for producing this compound. My emphasis is on understanding reaction conditions, yields, and purification strategies to craft a strong experimental protocol. I plan to present a clear, step-by-step synthetic procedure, including the reasoning behind each step and reagent choice, supported by reliable citations. I will also incorporate a DOT graph for a visual representation.
Formulating Application Note Structure
I've initiated the planning of the application note. My strategy involves organizing the synthesis information gleaned into a logical framework: introduction of the molecule's importance, a detailed synthetic protocol with justifications, and a visual workflow using a DOT graph. I'm focusing on crafting a step-by-step synthesis, reaction table, and thorough reference section to ensure clarity and reproducibility.
Investigating Isoxazoles
The preliminary data regarding isoxazole synthesis is insightful, specifically highlighting [3+2] cycloaddition as a viable route. I'm now exploring various catalysts and reaction conditions to optimize this approach and increase yield. These catalysts are helping us to avoid unwanted side products.
Detailing the Cycloaddition
Now, I'm delving deeper into the critical [3+2] cycloaddition step for the ethyl ester precursor. Articles confirm nitrile oxide and alkyne as viable starting materials. I am piecing together a synthesis for the ester precursor, considering nitrophenyl as an important sub-component. While a single, complete protocol remains elusive, I can now see the steps needed to reach the target molecule. I'll need to focus on specific reaction conditions for this crucial cycloaddition reaction.
Analyzing Ester Synthesis
The literature search has clarified that [3+2] cycloaddition and ester hydrolysis form the crux of my plan. I'm focusing on the "ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate" precursor, which can be synthesized via a nitrile oxide and alkyne. A full, step-by-step protocol remains elusive, but these related works highlight the viability of this route. The main focus is now finding specific reaction conditions for the ester.
Defining the Protocol
I've made headway! The search results formed a good basis. I'm confident now that the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the best route for 3,5-disubstituted isoxazoles. Considering the given hints, I think I'm close to a full protocol now.
Fine-Tuning the Details
I'm making progress, refining the protocol. I'm focusing on those crucial experimental details. I've pinpointed the key precursors: 4-nitrobenzonitrile oxide and an ethyl ester of propiolic acid. I'm also planning the hydrolysis step. Optimizing conditions for the cycloaddition and hydrolysis, including solvent, temperature, time, and work-up, is the current goal. After that, it is time to write the application note.
Structuring the Synthesis
The synthesis foundation is solid. I've now integrated insights on nitrile oxide generation and the subsequent cycloaddition with an alkyne, confirming the precursors and reaction. Specifically, I plan to use 4-nitrobenzonitrile oxide and an ethyl ester of propiolic acid. I've also researched hydrolysis with NaOH/LiOH followed by acidification. My main task now is to define the crucial experimental conditions to have a reliable protocol.
Application Notes and Protocols: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles Using Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the one-pot synthesis of 3,5-disubstituted isoxazoles, a valuable scaffold in medicinal chemistry, from readily available terminal alkynes. The methodologies outlined below leverage the in situ generation of nitrile oxides followed by a [3+2] cycloaddition reaction, offering efficient and regioselective access to this important class of heterocyclic compounds.
Introduction
Isoxazoles are prominent five-membered heterocyclic motifs found in numerous biologically active compounds and approved pharmaceuticals. Their utility as pharmacophores and synthetic intermediates makes the development of efficient and versatile synthetic routes a key focus in drug discovery and development. The one-pot synthesis of 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of nitrile oxides with terminal alkynes is a particularly powerful strategy. This approach avoids the isolation of unstable nitrile oxide intermediates and often proceeds with high regioselectivity and yields.[1][2][3] This document details several effective protocols, including metal-free, copper-catalyzed, and solvent-free methods.
Reaction Principle and Mechanism
The core of this synthetic strategy is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile). The nitrile oxide is generated in situ from a stable precursor, most commonly an aldoxime, through oxidation. The subsequent cycloaddition proceeds in a concerted manner to afford the 3,5-disubstituted isoxazole ring with high regioselectivity.
Caption: General reaction pathway for the synthesis of 3,5-disubstituted isoxazoles.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data for various one-pot synthetic methods, allowing for easy comparison of their efficiency and conditions.
Table 1: Alkyl Nitrite Mediated Synthesis of 3,5-Disubstituted Isoxazoles [1]
| Aldoxime (R) | Alkyne (R') | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-MeO-C₆H₄ | Ph | isoamyl nitrite | EMK | 65 | 5 | 96 |
| 4-Cl-C₆H₄ | Ph | isoamyl nitrite | EMK | 65 | 5 | 94 |
| 2-Cl-C₆H₄ | Ph | isoamyl nitrite | EMK | 65 | 6 | 82 |
| Thiophen-2-yl | Ph | isoamyl nitrite | EMK | 65 | 5 | 91 |
| 4-MeO-C₆H₄ | n-Hexyl | isoamyl nitrite | EMK | 65 | 5 | 88 |
| 4-Cl-C₆H₄ | Cyclohexyl | tert-butyl nitrite | EMK | 65 | 6 | 78 |
*EMK: Ethyl Methyl Ketone
Table 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [4][5]
| Acid Chloride (R) | Alkyne (R') | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PhCOCl | Ph-C≡CH | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 85 |
| 4-Me-C₆H₄COCl | Ph-C≡CH | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 88 |
| 4-MeO-C₆H₄COCl | Ph-C≡CH | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 90 |
| PhCOCl | n-Hexyl-C≡CH | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 75 |
| 2-ThienylCOCl | Ph-C≡CH | CuI (5 mol%) | Et₃N | THF | 60 | 8 | 82 |
*This is a three-component reaction involving an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride.
Table 3: Solvent-Free Synthesis using Ball-Milling [6][7][8]
| Aldoxime (R) | Alkyne (R') | Oxidant/Catalyst | Temp | Time | Yield (%) |
| 4-Me-C₆H₄ | Ph | Oxone, NaCl, Na₂CO₃ | RT | 30 min | 83 |
| 4-Cl-C₆H₄ | Ph | Oxone, NaCl, Na₂CO₃ | RT | 30 min | 85 |
| 4-NO₂-C₆H₄ | Ph | Oxone, NaCl, Na₂CO₃ | RT | 30 min | 78 |
| 4-Me-C₆H₄ | Propargyl alcohol | Oxone, NaCl, Na₂CO₃ | RT | 45 min | 75 |
| Ph | Ph | Cu/Al₂O₃ | RT | 20 min | 92 |
*RT: Room Temperature
Experimental Protocols
The following are detailed methodologies for the synthesis of 3,5-disubstituted isoxazoles.
Protocol 1: Metal-Free Synthesis Using Alkyl Nitrites[1]
This protocol describes a one-pot reaction of aldoximes and terminal alkynes using isoamyl nitrite as an oxidizing agent.
Materials:
-
Substituted aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Isoamyl nitrite (1.5 mmol)
-
Ethyl methyl ketone (EMK, 5 mL)
-
Stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of the aldoxime in ethyl methyl ketone (5 mL) in a round-bottom flask, add the terminal alkyne.
-
Add isoamyl nitrite to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.
Caption: Workflow for alkyl nitrite mediated synthesis.
Protocol 2: Copper(I)-Catalyzed One-Pot Three-Component Synthesis[4]
This method involves a CuI-catalyzed reaction between an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride.
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Hydroxylamine hydrochloride (2.0 mmol)
-
Sodium acetate (2.4 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Tetrahydrofuran (THF, 2 mL)
-
Stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the acid chloride (1.0 mmol), terminal alkyne (1.0 mmol), CuI (0.05 mmol), and triethylamine (3.0 mmol) in THF (2 mL).
-
Stir the mixture at 60 °C for 3 hours.
-
Add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.
-
Continue stirring at 60 °C for an additional 5 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 3,5-disubstituted isoxazole.
Caption: Workflow for Cu(I)-catalyzed three-component synthesis.
Protocol 3: Solvent-Free Synthesis under Ball-Milling Conditions[6][7]
This environmentally friendly protocol utilizes mechanochemistry to synthesize isoxazoles without the need for a solvent.
Materials:
-
Aldoxime (0.2 mmol)
-
Terminal alkyne (0.24 mmol)
-
Oxone (0.22 mmol)
-
Sodium chloride (NaCl, 0.22 mmol)
-
Sodium carbonate (Na₂CO₃, 0.3 mmol)
-
Ball-milling apparatus with stainless steel balls
Procedure:
-
Place the aldoxime (0.2 mmol), NaCl (0.22 mmol), Oxone (0.22 mmol), Na₂CO₃ (0.3 mmol), the terminal alkyne (0.24 mmol), and stainless steel balls into a milling jar.
-
Mill the mixture at room temperature for 30-45 minutes.
-
Monitor the reaction by TLC (by dissolving a small aliquot in a suitable solvent).
-
Upon completion, add dichloromethane (DCM) to the milling jar and stir to dissolve the product.
-
Filter the mixture to remove solids.
-
Wash the solids with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl nitrites are volatile and flammable; handle with care.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
Oxone is a strong oxidizing agent; do not mix with combustible materials.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes offers several advantageous routes for medicinal chemists and drug development professionals. The choice of method can be tailored based on available starting materials, desired functional group tolerance, and scalability. The metal-free approach with alkyl nitrites provides high yields under conventional heating.[1] The copper-catalyzed three-component reaction is a versatile method starting from acid chlorides.[4] Finally, the solvent-free ball-milling technique presents a green and rapid alternative.[6][7] These protocols provide reliable and efficient pathways to a diverse range of isoxazole derivatives for further biological evaluation.
References
- 1. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Derivatives for Improved Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole and its derivatives are pivotal scaffolds in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional synthetic routes towards these heterocyclic compounds often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1][2][3] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[1][4][5] This technique, known as sonochemistry, leverages acoustic cavitation to accelerate reactions, frequently leading to significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation.[2][3]
These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, offering a comparative analysis with conventional heating methods to highlight the advantages of sonication.
Principle of Sonochemical Synthesis
The efficacy of ultrasound in chemical synthesis is primarily attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-frequency sound waves.[6][7] This collapse generates localized "hot spots" with transient high temperatures and pressures, as well as intense shear forces and microjets.[8] These extreme conditions enhance mass transfer and accelerate reaction rates, often by promoting radical or ionic pathways.[2][7][8]
Advantages of Ultrasound-Assisted Synthesis
Compared to conventional methods, the application of ultrasound in the synthesis of isoxazole derivatives offers several key advantages:
-
Increased Yields: Numerous studies report significantly higher product yields under ultrasonic irradiation.[1][2][9][10]
-
Reduced Reaction Times: Sonication can dramatically shorten reaction times from hours to minutes.[2][9][10][11]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and the formation of degradation byproducts.[1][2]
-
Greener Chemistry: The use of ultrasound can enable the use of environmentally benign solvents, such as water or ethanol-water mixtures, and can sometimes eliminate the need for a catalyst.[2][3][12]
-
Improved Purity: The reduction in side reactions often leads to cleaner reaction profiles and simpler product purification.[2]
Experimental Protocols
Herein, we provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives.
Protocol 1: One-Pot, Three-Component Synthesis of 4H-Isoxazol-5-ones
This protocol describes the synthesis of 4H-isoxazol-5-one derivatives via a multicomponent reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate, catalyzed by itaconic acid under ultrasonic irradiation.[1][2]
Materials:
-
Hydroxylamine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Itaconic acid (catalyst)
-
Water
-
Ethanol
-
Ultrasonic bath or probe system (e.g., 40 kHz, 250 W)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle (for comparison)
-
TLC plates
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine hydroxylamine hydrochloride (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and itaconic acid (5 mol%) in water (10 mL).
-
Place the flask in an ultrasonic bath containing water.
-
Irradiate the mixture with ultrasound at 50 °C for 15-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be isolated by filtration, washed with cold water, and dried.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
Conventional Method for Comparison:
-
Follow step 1 of the ultrasound procedure.
-
Instead of sonication, heat the mixture at 100 °C with conventional stirring for 3 hours.[1][2]
-
Follow steps 4-7 for workup and purification.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles through a copper(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes under ultrasound irradiation.[9]
Materials:
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Hydroxylamine hydrochloride
-
Chloramine-T
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate or copper turnings
-
tert-Butanol (t-BuOH)
-
Water
-
Ultrasonic bath (e.g., 40 kHz) and/or probe (e.g., 20 kHz)
-
Reaction vessel
-
Standard laboratory equipment for workup and purification
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and chloramine-T (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Add the terminal alkyne (1.2 mmol), copper(II) sulfate pentahydrate (5 mol%), and sodium ascorbate (10 mol%) or copper turnings.
-
Submerge the vessel in an ultrasonic bath and/or insert an ultrasonic probe.
-
Irradiate the mixture at 60 °C for 1-1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conventional Method for Comparison:
-
Combine the reagents as described in steps 1 and 2 of the ultrasound procedure.
-
Heat the mixture at 60-80 °C with conventional stirring for 3-6 hours.[9]
-
Follow steps 5-8 for workup and purification.
Data Presentation
The following tables summarize the quantitative data from various studies, comparing the efficacy of ultrasound-assisted synthesis with conventional heating methods for isoxazole derivatives.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 4H-Isoxazol-5-ones [1][2]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Ultrasound | 50 | 15 min | 95 |
| 2 | Conventional | 100 | 3 h | 90 |
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 3,5-Disubstituted Isoxazoles [9]
| Substituent (R1) | Method | Time | Yield (%) |
| Cl | Conventional | 3 h | 73 |
| Ultrasound | 1.5 h | 87 | |
| OMe | Conventional | 4 h | 65 |
| Ultrasound | 2.5 h | 81 | |
| t-Bu | Conventional | 5 h | 48 |
| Ultrasound | 3.5 h | 62 | |
| NO2 | Conventional | 6 h | 5 |
| Ultrasound | 4.5 h | 45 |
Table 3: Catalyst-Free Synthesis of 5-Arylisoxazoles [2]
| Entry | Method | Time | Yield (%) |
| 1 | Ultrasound | 30-45 min | 84-96 |
| 2 | Conventional | 1-2.5 h | 56-80 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of isoxazole derivatives.
Mechanism of Sonochemical Enhancement
Caption: Mechanism of ultrasound enhancement in chemical synthesis.
Conclusion
Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering a greener, more efficient, and often higher-yielding alternative to traditional synthetic methodologies. The protocols and comparative data presented herein demonstrate the tangible benefits of incorporating sonochemistry into the workflows of researchers and professionals in the fields of organic synthesis and drug development. The simplicity of the experimental setup, combined with the substantial improvements in reaction outcomes, makes ultrasound a highly attractive tool for the modern chemical laboratory.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
1,3-dipolar cycloaddition mechanism for isoxazole formation
Investigating Cycloaddition
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Crafting Detailed Protocols
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Elaborating on Reactants
I'm now diving deeper into the nuances of reactant selection for the 1,3-dipolar cycloaddition. Specifically, I'm focusing on the in situ generation of nitrile oxides from aldoximes and hydroximoyl chlorides. I'm also considering the range of alkynes suitable as dipolarophiles and how their structure impacts the reaction. Data visualization is also a focus as I begin to compile the table and diagram.
Analyzing Reaction Parameters
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Developing the Framework
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I've now created the DOT script for the Graphviz diagram, representing the concerted [3+2] cycloaddition mechanism. The image depicts the nitrile oxide and alkyne forming the isoxazole ring. My plan for the next cycle is to populate the data table with curated examples and generate a concise introduction. Then, I will address the regioselectivity and the experimental protocol.
Constructing the Core Content
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Refining Content and Structure
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Using 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid as a pharmaceutical intermediate
Beginning my research
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Delving deeper into data
I'm now focusing on gathering specific examples of drugs and drug candidates derived from this compound. I'm actively seeking quantitative data like reaction yields, purity details, spectroscopic results, and importantly, any reported biological activity. I'm also simultaneously searching for detailed experimental protocols for synthesizing its derivatives and any related biological assays. My next step is structuring the gathered quantitative data.
Discovering Compound Details
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Uncovering Synthesis Protocols
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Refining Search Parameters
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Reviewing Compound Usage
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Refining Search Parameters
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Examining Pharmaceutical Applications
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Analyzing Synthesis Pathways
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Examining Synthetic Routes
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Analyzing Potential Pathways
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Refining Synthesis Strategy
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Development of Enzyme Inhibitors from Isoxazole Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of enzyme inhibitors derived from isoxazole carboxylic acids. It includes a summary of quantitative data, detailed experimental methodologies for inhibitor synthesis and evaluation, and visualizations of relevant biological pathways.
Introduction
Isoxazole carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, combined with a carboxylic acid functional group, provides a platform for designing potent and selective enzyme inhibitors. These compounds have been explored for their therapeutic potential in various diseases, including inflammation, cancer, and bacterial infections. This document outlines the synthesis and evaluation of isoxazole carboxylic acid derivatives as inhibitors of four key enzymes: Xanthine Oxidase, Cyclooxygenase-2 (COX-2), Bacterial Serine Acetyltransferase, and Carbonic Anhydrase.
Data Presentation: Inhibitory Activity of Isoxazole Carboxylic Acid Derivatives
The following tables summarize the in vitro inhibitory activities of various isoxazole carboxylic acid derivatives against their target enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Xanthine Oxidase Inhibitors
| Compound ID | Structure | IC50 (µM) | Reference |
| 11a | 5-(3-cyanophenyl)isoxazole-3-carboxylic acid | Submicromolar | |
| 5a-e, 11a-e | 5-phenylisoxazole-3-carboxylic acid derivatives | Micromolar to Submicromolar | |
| 3j | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | 0.121 |
Table 2: Cyclooxygenase-2 (COX-2) Inhibitors
| Compound ID | Structure | IC50 (µM) | Reference |
| C6 | Isoxazole derivative | 0.55 ± 0.03 | |
| C5 | Isoxazole derivative | 0.85 ± 0.04 | |
| C3 | Isoxazole derivative | 0.93 ± 0.01 |
Table 3: Bacterial Serine Acetyltransferase (SAT) Inhibitors
| Compound ID | Structure | IC50 (µM) | Reference |
| 7 | Isoxazole derivative | 14 | |
| 3-8 | Isoxazole derivatives | Micromolar |
Table 4: Carbonic Anhydrase (CA) Inhibitors
| Compound ID | Structure | IC50 (µM) | Reference |
| AC2 | (E)-3-Propyl-4-(thiophen-2-ylmethylene) Isoxazol-5(4H)-one | 112.3 ± 1.6 | |
| AC3 | Isoxazole derivative | 228.4 ± 2.3 | |
| AC1 | Isoxazole derivative | 368.2 | |
| AC4 | Isoxazole derivative | 483.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathways targeted by the isoxazole carboxylic acid inhibitors and the general experimental workflows for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of isoxazole carboxylic acid enzyme inhibitors.
Caption: Role of Xanthine Oxidase in purine metabolism and inflammation, and the point of inhibition.
Application Notes and Protocols: Synthesis and Use of Fluorescent Probes Derived from 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and application of fluorescent probes utilizing 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid as a key building block. The protocols are designed for professionals in chemical biology, medicinal chemistry, and drug development who are interested in creating novel imaging agents.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of fluorescent probes. Its structure offers several key features for probe design:
-
A Carboxylic Acid Handle: The carboxylic acid at the 3-position provides a convenient site for conjugation to various molecules, such as amines, alcohols, or other functional groups, through well-established coupling chemistries. This allows for the attachment of targeting moieties or modulation of the probe's physicochemical properties.
-
The Isoxazole Core: The isoxazole ring system is a stable aromatic scaffold found in numerous biologically active compounds. It can be a component of a larger fluorophore system or act as a rigid linker.
-
The 4-Nitrophenyl Group: The nitroaromatic group is strongly electron-withdrawing and can act as a fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET). This "off-on" switch is a common strategy in probe design, where the fluorescence is quenched in the native state and restored upon reaction with a specific analyte that chemically alters the nitro group, for instance, through reduction.
A promising application for probes derived from this scaffold is the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells.[1] The reduction of the nitro group to an amino group by NTR would restore fluorescence, providing a method for imaging hypoxic conditions in cancer cells.[1]
Synthesis of a Hypothetical Nitroreductase Probe (NTR-Isox)
This section details the synthesis of a fluorescent probe, NTR-Isox , by coupling this compound with a commercially available amino-functionalized fluorophore, such as a Dansyl derivative (e.g., Dansyl ethylenediamine). The reaction proceeds via a standard amide bond formation using EDC/NHS chemistry.[2][3]
Experimental Protocol: Synthesis of NTR-Isox
Materials:
-
This compound
-
Dansyl ethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
N-Hydroxysuccinimide (NHS)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature for 30 minutes to form the NHS-activated ester.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Amide Coupling:
-
In a separate flask, dissolve Dansyl ethylenediamine (1.1 eq) in anhydrous DMF.
-
Add the Dansyl ethylenediamine solution to the activated ester solution from step 1.
-
Add a catalytic amount of a non-nucleophilic base like triethylamine or DIPEA (optional, to neutralize any HCl formed from EDC hydrochloride).
-
Stir the reaction mixture at room temperature overnight.[5]
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, NTR-Isox .
-
Characterization: The structure of the synthesized probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Mechanism of Action and Signaling Pathway
The NTR-Isox probe is designed to be non-fluorescent or weakly fluorescent in its native state. The electron-deficient 4-nitrophenyl group acts as a quencher for the Dansyl fluorophore. In the presence of nitroreductase and a cofactor like NADH, the nitro group is reduced to an electron-donating amino group. This conversion disrupts the PET quenching process, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the specific detection of nitroreductase activity.
Visualization of the Synthesis and Activation Pathway
The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the NTR-Isox probe.
Caption: Synthetic workflow for the NTR-Isox probe.
Caption: Proposed mechanism of action for the NTR-Isox probe.
Application Protocol: Detection of Nitroreductase Activity
This protocol describes the use of the NTR-Isox probe for detecting nitroreductase activity in solution and in living cells.
Materials:
-
NTR-Isox stock solution (e.g., 1 mM in DMSO)
-
Nitroreductase enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., cancer cell line known to express NTR under hypoxia)
-
Hypoxia chamber or chemical hypoxia inducing agents (e.g., CoCl₂)
-
Fluorescence plate reader or fluorescence microscope
Protocol 1: In Vitro Enzyme Assay
-
Prepare a reaction buffer (PBS, pH 7.4).
-
In a 96-well plate, add varying concentrations of nitroreductase enzyme.
-
Add NADH to a final concentration of 100 µM.
-
Add NTR-Isox probe to a final concentration of 5-10 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the Dansyl fluorophore (typically Ex: ~340 nm, Em: ~520 nm).
Protocol 2: Live Cell Imaging of Hypoxia
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours or by treating with a chemical inducer. A control group should be maintained under normoxic conditions.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with NTR-Isox (5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the Dansyl fluorophore. Compare the fluorescence intensity between hypoxic and normoxic cells.
Data Presentation
Quantitative data from the characterization and application of the probe should be summarized for clarity.
Table 1: Photophysical Properties of NTR-Isox Probe
| Compound | Solvent | Absorbance Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| NTR-Isox (Quenched) | PBS | TBD | TBD | TBD | TBD |
| Reduced NTR-Isox | PBS | TBD | TBD | TBD | TBD |
| Dansyl Ethylenediamine | PBS | TBD | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Nitroreductase Assay Data
| NTR Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Fold-Increase vs. Control |
| 0 (Control) | TBD | TBD | 1.0 |
| 1 | TBD | TBD | TBD |
| 5 | TBD | TBD | TBD |
| 10 | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Conclusion
The protocols and notes provided here offer a comprehensive guide for the synthesis and application of fluorescent probes based on this compound. The proposed NTR-Isox probe represents a rational design for imaging nitroreductase activity, a key marker for tumor hypoxia. Researchers can adapt these methodologies to develop a variety of probes by conjugating different fluorophores or targeting ligands to the isoxazole scaffold, thereby expanding the toolkit for bioimaging and drug development.
References
- 1. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Creating novel polymers with isoxazole building blocks
Investigating Polymer Synthesis
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Application Notes and Protocols for Xanthine Oxidase Inhibition Assay with Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and other health complications.[2] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[1][2] Isoxazole derivatives have emerged as a promising class of compounds with potential xanthine oxidase inhibitory activity.[3]
This document provides a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay to screen and characterize isoxazole compounds. The assay is based on a spectrophotometric method that measures the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 290-295 nm, and the rate of its formation is directly proportional to the activity of xanthine oxidase.[1][4] The inhibitory potential of test compounds is determined by quantifying the reduction in the rate of uric acid production.[4]
Biochemical Pathway of Xanthine Oxidase
Xanthine oxidase catalyzes the final two steps in the metabolic pathway of purine degradation that leads to the production of uric acid.[2][5] This process involves the oxidation of hypoxanthine to xanthine, followed by the oxidation of xanthine to uric acid.[6] Molecular oxygen acts as the electron acceptor in this reaction, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[6]
Caption: Xanthine oxidase metabolic pathway and inhibition.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of isoxazole compounds.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Isoxazole test compounds
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjust the pH to 7.5.[1]
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer (e.g., 0.1-0.2 units/mL). The final concentration in the assay may require optimization.[4]
-
Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically around 0.15 mM.[7][8]
-
Test Compound and Allopurinol Solutions: Dissolve the isoxazole compounds and allopurinol in DMSO to prepare stock solutions. Further dilute these stock solutions with the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid affecting enzyme activity.[7]
-
-
Assay Setup (96-well plate):
-
Blank: Add phosphate buffer and the vehicle (DMSO in buffer) without the enzyme.
-
Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle.[4]
-
Test Wells: Add phosphate buffer, xanthine oxidase solution, and the isoxazole compound solution at various concentrations.[4]
-
Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.[4]
-
-
Reaction and Measurement:
Data Analysis:
-
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the workflow for the xanthine oxidase inhibition assay.
Caption: Workflow for the xanthine oxidase inhibition assay.
Data Presentation
The inhibitory activities of a series of isoxazole compounds against xanthine oxidase are summarized in the table below. Allopurinol, a known xanthine oxidase inhibitor, is used as a reference compound.
| Compound | IC50 (µM) | Inhibition Type |
| Isoxazole Compound A | 15.2 ± 1.8 | Competitive |
| Isoxazole Compound B | 5.8 ± 0.7 | Mixed |
| Isoxazole Compound C | 0.13 ± 0.02 | Mixed[3] |
| Allopurinol (Reference) | 2.93 ± 0.3 | Competitive[3] |
Note: The data presented in this table for Compounds A and B are hypothetical and for illustrative purposes. The data for Compound C and Allopurinol are from a published study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.[3] Enzyme kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).[3]
Conclusion
This application note provides a detailed protocol for the in vitro assessment of isoxazole compounds as potential xanthine oxidase inhibitors. By following this standardized procedure, researchers can effectively screen and characterize novel inhibitors that could be developed as therapeutic agents for the treatment of gout and other conditions associated with hyperuricemia. The provided workflow and data presentation format are intended to facilitate consistent and comparable results across different studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 8. revistabionatura.com [revistabionatura.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Derivatization of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The isoxazole core is a prominent feature in numerous pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document outlines detailed protocols for the synthesis of carboxamide derivatives, presents quantitative biological activity data from related compounds, and illustrates relevant experimental workflows and signaling pathways.
Introduction to this compound in Drug Discovery
This compound is a key building block in medicinal chemistry.[3] The presence of the carboxylic acid group provides a convenient handle for derivatization, most commonly through the formation of amide bonds with a diverse range of amines. This allows for the systematic exploration of the chemical space around the isoxazole scaffold to optimize pharmacological properties. The nitrophenyl group can also be a key feature for biological activity or can be further modified. The isoxazole ring itself is a stable heterocyclic system that can participate in various non-covalent interactions with biological targets.[1] Derivatives of similar isoxazole carboxylic acids have been investigated for their potential as anticancer agents, antimicrobials, and inhibitors of enzymes such as xanthine oxidase and cyclooxygenases (COX).[4][5]
Derivatization Strategy: Amide Bond Formation
The most common and versatile strategy for the derivatization of this compound is the formation of amide derivatives, also known as isoxazole-carboxamides. This is typically achieved through a coupling reaction between the carboxylic acid and a primary or secondary amine, facilitated by a coupling agent.
General Reaction Scheme:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated in situ using a coupling reagent to form a more reactive species.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carboxyl group to form the amide bond.
A variety of coupling reagents and conditions can be employed, with the choice often depending on the specific substrates and desired reaction efficiency. Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(4-Nitrophenyl)isoxazole-3-carboxamides
This protocol is a general method for the synthesis of amide derivatives from this compound using EDC and DMAP as the coupling system.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., substituted anilines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
To this solution, add DMAP (0.2 equivalents) and EDC (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-(4-nitrophenyl)isoxazole-3-carboxamide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation: Biological Activities of Related Isoxazole-Carboxamide Derivatives
Table 1: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2a | 5-Methyl-N-(4-fluorophenyl)-3-phenylisoxazole-4-carboxamide | B16F1 (Melanoma) | 7.55 | [6] |
| Colo205 (Colon) | 40.85 | [6] | ||
| HepG2 (Liver) | 25.65 | [6] | ||
| HeLa (Cervical) | 10.25 | [6] | ||
| 2e | 5-Methyl-N-(4-(trifluoromethoxy)phenyl)-3-phenylisoxazole-4-carboxamide | B16F1 (Melanoma) | 0.079 | [6] |
| Doxorubicin | (Positive Control) | B16F1 (Melanoma) | 0.056 | [6] |
Table 2: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | Structure | Microorganism | MIC (mg/mL) | Reference |
| A8 | Fluoro-phenyl-isoxazole-carboxamide derivative | P. aeruginosa | 2.00 | [5] |
| K. pneumoniae | 2.00 | [5] | ||
| C. albicans | 2.00 | [5] | ||
| A9 | Fluoro-phenyl-isoxazole-carboxamide derivative | P. aeruginosa | 2.00 | [5] |
| C. albicans | 2.00 | [5] |
Table 3: Enzyme Inhibitory Activity of Isoxazole-Carboxamide Derivatives against Cyclooxygenases (COX)
| Compound ID | Structure | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | Chloro-phenyl-isoxazole-carboxamide derivative | 64 | 13 | 4.63 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of 5-(4-nitrophenyl)isoxazole-3-carboxamide derivatives.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Hypothetical Signaling Pathway Inhibition
Derivatives of isoxazoles have been shown to inhibit various signaling pathways implicated in cancer. The diagram below illustrates a hypothetical mechanism where a 5-(4-nitrophenyl)isoxazole-3-carboxamide derivative inhibits a key kinase in a cancer-related signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by an isoxazole derivative.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes for the Use of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid as an Analytical Standard
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in 1,3-Dipolar Cycloaddition for Isoxazoles
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address low yields in the synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in isoxazole synthesis via 1,3-dipolar cycloaddition?
A1: Low yields typically stem from issues related to the 1,3-dipole, the nitrile oxide intermediate. The primary causes include:
-
Nitrile Oxide Instability: Most nitrile oxides are unstable and prone to decomposition or side reactions if not trapped quickly by a dipolarophile.[1]
-
Dimerization: A major competing side reaction is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,4,2,5-dioxadiazines.[2][3][4] This is especially prevalent if the nitrile oxide concentration is high or if the dipolarophile is not sufficiently reactive.[3]
-
Inefficient in situ Generation: The method used to generate the nitrile oxide from its precursor may not be optimal, leading to incomplete conversion and a lower concentration of the active dipole.[3]
-
Poor Dipolarophile Reactivity: The alkyne or alkene used (the dipolarophile) may have low reactivity towards the nitrile oxide, allowing side reactions to dominate.[5]
Q2: How can I improve the in situ generation of the nitrile oxide?
A2: The efficiency of nitrile oxide generation is critical for a high-yield reaction. Key factors to consider are the choice of precursor and the generation method.
-
Common Precursors: The most common precursors for nitrile oxides are hydroximoyl chlorides, aldoximes, and primary nitroalkanes.[6]
-
Generation Methods:
-
From Hydroximoyl Chlorides: Dehydrohalogenation using a base like triethylamine (Et₃N) is a standard method.[6]
-
From Aldoximes: Oxidation is required. Common oxidants include N-Chlorosuccinimide (NCS), Chloramine-T, and sodium hypochlorite (bleach).[6][7][8]
-
From Nitroalkanes: Dehydration can be achieved using reagents like phenyl isocyanate in the presence of triethylamine or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[6]
-
-
Optimization: Ensure the purity of starting materials and optimize the stoichiometry of reagents. For example, using 1.5 equivalents of the hydroximoyl chloride has been shown to improve yields compared to equimolar amounts.[2]
Q3: My primary side product is a furoxan. How can I minimize nitrile oxide dimerization?
A3: Furoxan formation is a clear indication that the nitrile oxide is reacting with itself faster than with your dipolarophile. To mitigate this:
-
Slow Addition: If generating the nitrile oxide from a precursor (e.g., dehydrochlorination of a hydroximoyl chloride), add the base or the precursor slowly to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.
-
Increase Dipolarophile Concentration: Ensure the dipolarophile is present in a sufficient concentration, sometimes in excess, to effectively trap the nitrile oxide as it is formed.
-
Use Stable Nitrile Oxides: For certain applications, consider using sterically hindered nitrile oxides, such as 2,4,6-trimethylbenzonitrile oxide, which are significantly more stable and less prone to dimerization.[1][4]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow the rate of dimerization more than the rate of the desired cycloaddition.[6]
Q4: How do reaction conditions like solvent and temperature affect the yield?
A4: Solvent and temperature play a crucial role in reaction kinetics and selectivity.
-
Solvent: The choice of solvent can significantly impact reaction rates. Studies have shown that polar, and particularly fluorinated, solvents can accelerate 1,3-dipolar cycloadditions.[9] In some cases, solvent-free conditions, such as ball-milling, have been shown to be highly effective and sustainable.[2]
-
Temperature: The effect of temperature is highly dependent on the specific substrates. While heating can increase the reaction rate, it can also accelerate decomposition and dimerization of unstable nitrile oxides. For reactions involving sensitive intermediates, lower temperatures (e.g., -78 °C or 0 °C) often provide better yields by minimizing side reactions.[6]
Q5: What types of catalysts can be used to improve the yield and regioselectivity?
A5: Catalysis can significantly improve the efficiency of 1,3-dipolar cycloadditions.
-
Copper(I) Catalysis: Copper(I) catalysts are widely used, particularly in the reaction between terminal alkynes and in situ generated nitrile oxides, often referred to as a "click" reaction.[10][11] This method generally provides high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles.[10]
-
Lewis Acids: Lewis acids like ZrCl₄ and AlCl₃ can promote the reaction, sometimes enabling C-H bond activation to generate the nitrile oxide source.[6][12]
-
Metal-Free Conditions: Many modern protocols aim for metal-free synthesis. The use of organocatalysts or simply optimizing conditions to run without a catalyst can be effective and avoids issues of metal toxicity or contamination.[2][13]
Troubleshooting Guide: A Workflow for Low Yields
If you are experiencing low yields, use the following workflow to diagnose and solve the problem. Start at the top and follow the path that best describes your experimental observations.
Caption: A troubleshooting flowchart for diagnosing and resolving low isoxazole yields.
The Central Challenge: Cycloaddition vs. Dimerization
The core of optimizing this reaction lies in favoring the desired cycloaddition pathway over the competing nitrile oxide dimerization pathway.
Caption: The reaction pathways competing in isoxazole synthesis.
Quantitative Data Summary
Reaction conditions can be optimized to favor the desired product. The following tables summarize the effects of key parameters on reaction yield as reported in the literature.
Table 1: Effect of Temperature and Reagents on an Intramolecular Cycloaddition [6] (Reaction of dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate)
| Entry | Base (equiv.) | Reagent (equiv.) | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | KOtBu (2.5) | Yamaguchi (1.5) | None | -78 | 65 |
| 2 | DBU (1.5) | Yamaguchi (1.5) | None | -78 | 75 |
| 3 | DBU (1.5) | Yamaguchi (1.5) | ZrCl₄ (10) | -78 | 94 |
| 4 | DBU (1.5) | Yamaguchi (1.5) | ZrCl₄ (10) | 0 | Moderate |
| 5 | DBU (1.5) | Yamaguchi (1.5) | ZrCl₄ (10) | Room Temp | Poor |
Table 2: Effect of Solvent on a 1,3-Dipolar Cycloaddition [9] (Reaction of an azomethine ylide with a dipolarophile)
| Solvent | Time (h) | Yield (%) |
| Toluene | 6 | ~70-80 |
| Acetonitrile | 6 | ~70-80 |
| Methanol | 6 | ~70-80 |
| Ethanol | 6 | ~70-80 |
| 2,2,2-Trifluoroethanol | 0.5 | 92 |
Key Experimental Protocols
Below are representative protocols for the in situ generation of nitrile oxides and their subsequent cycloaddition.
Protocol 1: Isoxazole Synthesis via Dehydrochlorination of a Hydroxyimidoyl Chloride [2]
This protocol describes a solvent-free mechanochemical approach.
-
Preparation: To a stainless-steel milling jar, add the terminal alkyne (1.0 mmol), the hydroxyimidoyl chloride (1.5 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a catalyst if required (e.g., Cu/Al₂O₃).
-
Milling: Mill the mixture in a planetary ball mill at a specified frequency (e.g., 20-30 Hz) for 10-30 minutes. The optimal time may vary depending on the substrates.
-
Work-up: After milling, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Filter the solution to remove any solids. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.
Protocol 2: Isoxazole Synthesis via Oxidation of an Aldoxime [7]
This protocol describes an intramolecular cycloaddition using bleach as the oxidant.
-
Dissolution: Dissolve the aldoxime precursor containing an alkyne moiety (1.0 mmol) in a suitable solvent such as dichloromethane (DCM).
-
Reaction Setup: Place the solution in a flask and add an aqueous solution of sodium hypochlorite (bleach) to create a biphasic mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The nitrile oxide is generated in situ at the interface and undergoes immediate intramolecular cycloaddition.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the pure isoxazole.
Nitrile Oxide Generation Methods
The choice of precursor is fundamental to the success of the cycloaddition. This diagram illustrates the common starting points for generating the crucial nitrile oxide intermediate.
Caption: Common precursors and methods for nitrile oxide generation.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. esor.chem.pmf.unizg.hr [esor.chem.pmf.unizg.hr]
- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. 1,3-Dipolar cycloaddition of alkynes to azides. Construction of operationally functional metal responsive fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Preventing nitrile oxide dimerization during isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis, with a particular focus on preventing the dimerization of nitrile oxide intermediates. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during isoxazole synthesis via 1,3-dipolar cycloaddition of nitrile oxides.
Q1: My isoxazole synthesis is resulting in a low yield, and I observe a significant amount of an unknown byproduct. What is the likely cause and how can I resolve this?
A1: A low yield in isoxazole synthesis is frequently caused by the dimerization of the highly reactive nitrile oxide intermediate to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide). This competing reaction is especially prevalent when the concentration of the nitrile oxide is high.
To address this, the primary strategy is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction. This can be achieved through:
-
In situ generation: Generating the nitrile oxide in the presence of the alkyne (dipolarophile) allows for immediate trapping in the desired cycloaddition reaction.
-
Slow addition: If using a pre-formed nitrile oxide precursor, such as a hydroximoyl chloride, its slow addition to the reaction mixture containing the alkyne is crucial.
-
High dilution: Conducting the reaction in a larger volume of solvent can disfavor the bimolecular dimerization reaction in favor of the desired intramolecular or intermolecular cycloaddition.
-
Temperature control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the cycloaddition, thus improving the product ratio.[1]
Q2: I am generating my nitrile oxide in situ, but the furoxan byproduct is still the major product. What other factors should I consider?
A2: Even with in situ generation, furoxan formation can dominate if the rate of nitrile oxide generation is faster than the rate of its consumption by the dipolarophile. Consider the following adjustments:
-
Choice of oxidant/base: The reagent used to generate the nitrile oxide is critical. For instance, when oxidizing aldoximes, milder or slower oxidizing agents might be beneficial. When dehydrohalogenating hydroximoyl chlorides, the choice of base can influence the rate of nitrile oxide formation.
-
Stoichiometry: Using a slight excess of the alkyne (1.2-1.5 equivalents) can help to more effectively trap the nitrile oxide as it is formed.
-
Solvent effects: The polarity of the solvent can influence the rates of both the cycloaddition and dimerization reactions. Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrates.
Q3: How can I confirm that the byproduct in my reaction is indeed a furoxan dimer?
A3: Furoxans have distinct spectroscopic signatures. You can typically identify them using:
-
Mass Spectrometry (MS): The furoxan dimer will have a molecular weight that is twice the molecular weight of the nitrile oxide intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the furoxan will be significantly different from your desired isoxazole and will be consistent with a dimeric structure.
-
Infrared (IR) Spectroscopy: Furoxans exhibit characteristic absorption bands for the N-O and C=N bonds within the ring.
Q4: Are there any catalytic methods to favor the cycloaddition reaction over dimerization?
A4: Yes, certain metal catalysts can promote the [3+2] cycloaddition of nitrile oxides with alkynes. Copper(I) and Ruthenium(II) catalysts have been shown to be effective. These catalysts can activate the alkyne towards cycloaddition, thereby increasing the rate of the desired reaction relative to dimerization. Copper(I)-catalyzed reactions, in particular, often proceed with high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.
Reaction Pathway: Cycloaddition vs. Dimerization
The following diagram illustrates the competing reaction pathways for a nitrile oxide intermediate. The desired pathway is the [3+2] cycloaddition with an alkyne to form the isoxazole ring. The undesired pathway is the dimerization of two nitrile oxide molecules to form a furoxan.
Caption: Competing pathways of a nitrile oxide intermediate.
Quantitative Data on Isoxazole Synthesis Methods
The following tables summarize the yields of isoxazole synthesis using different methods to generate the nitrile oxide in situ. Note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Oxidation of Aldoximes
| Oxidizing Agent | Dipolarophile | Solvent | Temperature | Yield of Isoxazole (%) | Reference |
| NaCl/Oxone | Phenylacetylene | CH3CN/H2O | Room Temp. | 85-95 | [2][3] |
| Iodobenzene diacetate/TFA (cat.) | Styrene | MeOH | Room Temp. | 88 | [4] |
| tert-Butyl hypoiodite (t-BuOI) | Styrene | Dioxane | Room Temp. | 88 | |
| Hypervalent Iodine Reagent | Terminal Alkynes | CH2Cl2 | Room Temp. | High (not specified) | [5] |
Table 2: Dehydrohalogenation of Hydroximoyl Chlorides
| Base | Dipolarophile | Solvent | Temperature | Yield of Isoxazole (%) | Reference |
| Triethylamine | Terminal Alkynes | Toluene | Reflux | Moderate to Good | [6] |
| Et3N | Phenylacetylene | THF | 60-70 °C | 70-85 |
Table 3: Copper(I)-Catalyzed Cycloaddition
| Precursor | Alkyne | Solvent | Temperature | Yield of Isoxazole (%) | Reference |
| Aldoxime/Chloramine-T | Terminal Alkynes | t-BuOH/H2O | Room Temp. | 70-90 | |
| Propargylamine/m-CPBA | (internal) | EtOAc | 80 °C | 51-85 | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at preventing nitrile oxide dimerization.
Protocol 1: In Situ Generation of Nitrile Oxide via Oxidation of Aldoxime with NaCl/Oxone
This protocol is adapted from a green chemistry approach for isoxazole synthesis.[2][3]
-
Materials:
-
Aldoxime (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Sodium chloride (NaCl) (1.1 mmol)
-
Oxone® (potassium peroxymonosulfate) (1.1 mmol)
-
Acetonitrile (CH3CN) and Water (1:1 mixture, 10 mL)
-
-
Procedure: a. In a round-bottom flask, dissolve the aldoxime and the alkyne in the CH3CN/H2O solvent mixture. b. Add sodium chloride and Oxone® to the solution. c. Stir the reaction mixture vigorously at room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the product with ethyl acetate (3 x 20 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Generation of Nitrile Oxide using a Hypervalent Iodine Reagent
This method provides a mild and efficient way to generate nitrile oxides from aldoximes.[4]
-
Materials:
-
Aldoxime (1.0 equiv)
-
Olefin (1.5 equiv)
-
Iodobenzene diacetate (1.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Methanol (MeOH)
-
-
Procedure: a. Dissolve the aldoxime and the olefin in methanol. b. Add a catalytic amount of trifluoroacetic acid. c. To the stirred solution at room temperature, add iodobenzene diacetate in one portion. d. Continue stirring at room temperature and monitor the reaction by TLC. e. Once the reaction is complete, remove the solvent under reduced pressure. f. Purify the residue by flash chromatography on silica gel.[1]
Protocol 3: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol utilizes a copper catalyst to promote the regioselective cycloaddition.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.05 mmol)
-
Chloramine-T trihydrate (1.05 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.01 mmol)
-
Copper turnings (0.02 mmol)
-
tert-Butanol and Water (1:1 mixture, 5 mL)
-
-
Procedure: a. In a flask, dissolve the aldehyde in the t-BuOH/H2O mixture. b. Add hydroxylamine hydrochloride and stir for 1 hour at room temperature to form the aldoxime. c. Add Chloramine-T trihydrate to the mixture to generate the nitrile oxide in situ. d. In a separate flask, add the terminal alkyne, copper(II) sulfate pentahydrate, and copper turnings to the t-BuOH/H2O mixture. e. Transfer the solution containing the in situ generated nitrile oxide to the flask with the alkyne and copper catalyst. f. Stir the reaction at room temperature and monitor by TLC. g. Upon completion, dilute the reaction with water and extract with ethyl acetate. h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. i. Purify the product by column chromatography.
Protocol 4: Slow Addition of a Hydroximoyl Chloride Precursor
This method is a classic approach to control the concentration of the nitrile oxide.
-
Materials:
-
Hydroximoyl chloride (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Triethylamine (1.1 mmol)
-
Anhydrous toluene (20 mL)
-
-
Procedure: a. In a round-bottom flask, dissolve the alkyne in anhydrous toluene. b. In a separate flask, dissolve the hydroximoyl chloride and triethylamine in anhydrous toluene (10 mL). c. Using a syringe pump, add the hydroximoyl chloride/triethylamine solution dropwise to the stirred alkyne solution over a period of 2-4 hours at the desired reaction temperature (e.g., room temperature or reflux). d. After the addition is complete, continue stirring and monitor the reaction by TLC. e. Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. f. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Optimizing solvent and temperature for regioselective isoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoxazole synthesis. The following sections address common challenges related to optimizing solvent and temperature to achieve desired regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature critically impact the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are pivotal parameters that significantly dictate reaction outcomes. The choice of solvent can influence the solubility of reactants and the reaction rate. In the case of 1,3-dipolar cycloadditions, the solvent's polarity can affect the regioselectivity of the addition.[1] Temperature optimization is crucial for managing reaction kinetics; excessively high temperatures may lead to the formation of side products and decomposition, whereas temperatures that are too low might result in slow or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the potential causes and solutions?
A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To counteract this, using a slight excess of the alkyne or adding the nitrile oxide precursor slowly to maintain a low concentration can be effective. The selection of the base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1][3]
Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.[3] The choice of solvent can also be influential; for instance, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Experimenting with different catalysts, such as copper(I) or ruthenium(II), can also direct the reaction toward a specific regioisomer.[3] For the condensation of β-enamino diketones with hydroxylamine, regiochemical control can be achieved by varying the reaction conditions. For example, in one study, the use of acetonitrile with pyridine at room temperature favored one regioisomer, while ethanol at reflux favored another.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Decomposition of Reactants | If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base.[1] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used in the correct amount. Pre-activation may be necessary.[5] | |
| Poor Solubility | If reactants are not fully dissolved, the reaction may be slow. Try a different solvent or a co-solvent system. Gentle heating can also improve solubility.[5] | |
| Poor Regioselectivity | Steric and Electronic Effects | Modify the substituents on your starting materials to create a stronger steric or electronic bias for the desired regioisomer.[5] |
| Suboptimal Reaction Conditions | Systematically vary the solvent polarity and reaction temperature. Lower temperatures can sometimes lead to higher regioselectivity.[5] For catalyzed reactions, screen different ligands as they can significantly impact regioselectivity.[5] | |
| Formation of Side Products | Dimerization of Nitrile Oxide | Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] Add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low.[3] |
| Side Reactions of Starting Materials | Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. Purify starting materials to remove impurities that could lead to side reactions.[1] |
Data on Solvent and Temperature Effects
Table 1: Effect of Solvent and Temperature on the Regioselective Synthesis of 4,5-disubstituted Isoxazoles from a β-enamino diketone and Hydroxylamine Hydrochloride [4]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Ratio (2a:3a) | Yield (%) |
| 1 | EtOH | - | RT | 12 | 25:75 | 77 |
| 2 | H₂O/EtOH (1:1) | - | Reflux | 5 | 30:70 | 75 |
| 3 | MeCN | Pyridine | RT | 12 | 80:20 | 70 |
| 4 | EtOH | - | Reflux | 3 | 15:85 | 83 |
Adapted from a study on the synthesis of isoxazoles from β-enamino diketones. The specific regioisomers are denoted as 2a and 3a in the source material.
Table 2: Optimization of Reaction Conditions for the Synthesis of 3,4-disubstituted Isoxazole 4a [4]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Temperature (°C) | Time (h) | Ratio (4a:other) | Yield (%) |
| 1 | MeCN | 1.0 | RT | 12 | 70:30 | 65 |
| 2 | MeCN | 2.0 | RT | 12 | 90:10 | 79 |
| 3 | CH₂Cl₂ | 2.0 | RT | 20 | 85:15 | 72 |
| 4 | Toluene | 2.0 | RT | 24 | 75:25 | 60 |
This table illustrates the optimization of a specific isoxazole synthesis, highlighting the impact of the solvent and a Lewis acid additive on regioselectivity and yield.
Experimental Protocols
Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition of an α-Nitroketone and an Alkene [1]
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.
Protocol 2: General Procedure for the Synthesis of 5-Arylisoxazoles from a 1,3-Dicarbonyl Compound and Hydroxylamine [1]
-
In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.
Visualizations
References
Troubleshooting catalyst inactivity in copper-catalyzed isoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed isoxazole synthesis is resulting in a low yield or failing completely. What are the primary causes of catalyst inactivity?
A1: Catalyst inactivity is a frequent issue in copper-catalyzed reactions and typically stems from the oxidation state of the copper. The catalytically active species is Copper(I) (Cu(I)). Inactivity often arises from:
-
Oxidation of the Catalyst: Exposure of the Cu(I) catalyst to air can lead to its oxidation to the inactive Copper(II) (Cu(II)) state.
-
Impurities in Starting Materials: Reactants or solvents may contain impurities that can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the catalytic cycle and lead to low conversion.
-
Incomplete Dissolution of the Catalyst: The copper salt may not fully dissolve in the reaction medium, reducing the concentration of the active catalyst.
Q2: I am using a Cu(II) salt as a precatalyst. Why is my reaction not proceeding?
A2: While Cu(II) salts are often more stable and easier to handle, they are not the active catalytic species in this reaction. For the reaction to proceed, the Cu(II) must be reduced in situ to Cu(I). If this reduction is inefficient or absent, the catalytic cycle will not initiate. It is common practice to add a reducing agent, such as sodium ascorbate, to the reaction mixture when using a Cu(II) precatalyst.
Q3: How can I ensure that my copper catalyst remains in the active Cu(I) state throughout the reaction?
A3: To maintain the catalyst in its active Cu(I) form, the following precautions are recommended:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the oxidation of Cu(I) by atmospheric oxygen.
-
Utilize a Reducing Agent: The addition of a mild reducing agent like sodium ascorbate can help to reduce any Cu(II) species that may form back to the active Cu(I) state.
-
Employ Stabilizing Ligands: Certain ligands can coordinate to the copper center, stabilizing the Cu(I) oxidation state and preventing its oxidation.
Q4: My reaction is sluggish, and I suspect the purity of my starting materials. What are common impurities that can affect the catalyst?
A4: The purity of starting materials is critical for the success of the reaction. Common impurities that can negatively impact the copper catalyst include:
-
Oxidizing agents: Peroxides in solvents like THF or diethyl ether can oxidize the Cu(I) catalyst.
-
Sulfur-containing compounds: Thiols and other sulfur-containing functional groups can bind strongly to the copper catalyst and poison it.
-
Halides: While some copper halide salts are used as catalysts, excess halide ions from other sources can sometimes interfere with the catalytic cycle.
It is advisable to use freshly purified solvents and reagents to minimize the impact of such impurities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during copper-catalyzed isoxazole synthesis.
Problem: Low to No Product Formation
Possible Cause 1: Inactive Catalyst (Oxidized Copper)
-
Symptoms: The reaction mixture may exhibit a blue or green color, characteristic of Cu(II) species, rather than the often colorless or pale yellow appearance of Cu(I) solutions. TLC analysis shows only starting materials.
-
Solution:
-
Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).
-
If using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has not been excessively exposed to air.
-
If using a Cu(II) salt (e.g., CuSO₄), add a reducing agent like sodium ascorbate (typically 10-20 mol%) to generate the active Cu(I) species in situ.
-
Possible Cause 2: Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition)
-
Symptoms: In the 1,3-dipolar cycloaddition route, if the nitrile oxide is not generated efficiently in situ, the reaction will not proceed.
-
Solution:
-
Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride).
-
Ensure the base used (e.g., triethylamine) is appropriate and added in the correct stoichiometric amount.
-
Possible Cause 3: Dimerization of Nitrile Oxide
-
Symptoms: Formation of furoxan byproducts, which can be detected by GC-MS or NMR, leading to a lower yield of the desired isoxazole.
-
Solution:
-
Add the nitrile oxide precursor or the base slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.
-
Consider using a slight excess of the alkyne.
-
Problem: Reaction Starts but Does Not Go to Completion
Possible Cause 1: Gradual Catalyst Deactivation
-
Symptoms: The reaction proceeds initially, as observed by TLC, but stalls before all the starting material is consumed.
-
Solution:
-
Improve the inert atmosphere conditions to minimize gradual oxidation of the catalyst.
-
Add a fresh portion of the catalyst or a reducing agent midway through the reaction.
-
Possible Cause 2: Product Inhibition
-
Symptoms: The reaction rate slows down significantly as the product concentration increases.
-
Solution:
-
Try running the reaction at a more dilute concentration.
-
If feasible, consider a setup where the product is removed from the reaction mixture as it is formed (e.g., by crystallization or extraction).
-
Data Presentation
The following table provides a hypothetical comparison of reaction yields to illustrate the critical role of the copper catalyst's oxidation state and the reaction atmosphere.
| Entry | Copper Source | Atmosphere | Reducing Agent | Yield (%) |
| 1 | CuI (fresh) | Nitrogen | None | 95 |
| 2 | CuI (exposed to air for 24h) | Nitrogen | None | 20 |
| 3 | CuSO₄·5H₂O | Nitrogen | None | <5 |
| 4 | CuSO₄·5H₂O | Nitrogen | Sodium Ascorbate | 92 |
| 5 | CuI (fresh) | Air | None | 35 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Isoxazole Synthesis from Propargylamines
This protocol is adapted from a known procedure for the one-pot oxidation and cyclization of propargylamines.[1][2]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the propargylamine (1.0 mmol) and ethyl acetate (5 mL).
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA) (2.0 equiv.) to the solution at room temperature and stir for 2 hours.
-
Cyclization: Add Copper(I) chloride (CuCl) (10 mol%) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: In Situ Generation of Active Cu(I) Catalyst from a Cu(II) Precursor
This protocol is a general method for generating the active catalyst for cycloaddition reactions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
Prepare a stock solution of sodium ascorbate in water (e.g., 0.2 M).
-
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the alkyne (1.0 mmol) and the nitrile oxide precursor (1.1 mmol) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: To the stirred reaction mixture, add the CuSO₄·5H₂O stock solution (to achieve the desired mol% of catalyst, e.g., 1-5 mol%).
-
Reduction: Add the sodium ascorbate stock solution (typically 1.5 to 2 equivalents relative to the copper salt). A color change from blue to a paler shade is often observed.
-
Initiation of Cycloaddition: Add the base (e.g., triethylamine) to generate the nitrile oxide in situ.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in copper-catalyzed isoxazole synthesis.
Catalytic Cycle and Deactivation Pathway
Caption: The catalytic cycle of copper-catalyzed isoxazole synthesis and the deactivation pathway.
References
Technical Support Center: Managing Reactant Decomposition in Nitrophenyl Compound Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of nitrophenyl compounds, with a focus on preventing and managing reactant decomposition.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of decomposition in reactions involving nitrophenyl compounds?
A1: Nitrophenyl compounds are susceptible to decomposition through several pathways, primarily driven by thermal stress, chemical incompatibility, and photochemical reactions. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and prone to nucleophilic attack. Additionally, the nitro group itself can be reduced. Key factors leading to decomposition include:
-
High Temperatures: Pure or impure nitrophenyl compounds can undergo exothermic and sometimes violent decomposition at elevated temperatures.[1][2][3] The presence of impurities can significantly lower the decomposition temperature.[1][3]
-
Presence of Bases: Aromatic nitro compounds can be sensitive to bases. Strong bases, in particular, can lead to the formation of colored byproducts and promote decomposition, potentially leading to explosive reactions, even in the presence of water or organic solvents.
-
Incompatible Reagents: Mixing nitrophenyl compounds with strong reducing agents (e.g., hydrides, sulfides), oxidizing agents, or certain metals can initiate vigorous and potentially explosive reactions.[4]
-
Light Exposure: Some nitrophenyl compounds are photolabile and can degrade upon exposure to light, especially UV radiation.[5] This can lead to the formation of radicals and subsequent decomposition.
-
Presence of Impurities: Impurities, such as residual acids from nitration reactions or metal contaminants, can catalyze decomposition pathways.[1][2]
Q2: I am observing a dark coloration (red, brown, or black) in my reaction mixture containing a nitrophenyl compound. What could be the cause?
A2: The appearance of a dark color in your reaction mixture is a common indicator of decomposition and the formation of impurities. Several factors can contribute to this:
-
Formation of Nitrophenoxides: In the presence of bases, nitrophenols can deprotonate to form nitrophenoxide ions, which are often intensely colored (e.g., 4-nitrophenolate is yellow).[6]
-
Side Reactions: Unintended side reactions, promoted by heat or the presence of incompatible reagents, can lead to the formation of colored polymeric or degradation products.
-
Oxidation: The nitrophenyl compound or other components in the reaction mixture may be undergoing oxidation, leading to colored byproducts.
-
Decomposition of Intermediates: Unstable intermediates in your reaction pathway may be decomposing to form colored species.
To address this, it is crucial to review your reaction conditions. Ensure the temperature is well-controlled, the base (if used) is appropriate and added cautiously, and the reaction is performed under an inert atmosphere if sensitive to oxidation.
Q3: What are the best practices for the safe storage of nitrophenyl compounds to prevent decomposition?
A3: Proper storage is critical to maintain the integrity and safety of nitrophenyl compounds. Key recommendations include:
-
Cool and Dark Place: Store nitrophenyl compounds in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight to prevent thermal and photochemical decomposition.[7]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Tightly Sealed Containers: Keep containers tightly sealed to prevent exposure to moisture and air.[7]
-
Avoid Contamination: Store away from incompatible materials, especially bases, strong acids, oxidizing agents, and reducing agents.
-
Regular Inspection: Periodically inspect stored compounds for any changes in color or appearance that may indicate decomposition.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The isolated product yield is consistently lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactant | - Select a solvent or co-solvent system in which the nitrophenyl compound is fully soluble at the reaction temperature.[8] - Consider gentle heating to improve solubility, but be mindful of the compound's thermal stability. |
| Decomposition of Starting Material | - Lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. - Use purified reagents and solvents to avoid catalytic decomposition by impurities. |
| Inactivated Catalyst or Reagent | - If using a catalyst (e.g., in hydrogenation), ensure it is fresh and active. - For reductions with metals (e.g., Fe, SnCl₂, Zn), use finely powdered and activated metals.[8] |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time. - If the compound is thermally stable at higher temperatures, a modest increase in temperature may be beneficial.[8] |
Problem 2: Formation of Unwanted Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
NMR or Mass Spectrometry analysis of the crude product shows the presence of unexpected impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | - Maintain strict temperature control throughout the reaction. Use an ice bath for exothermic reactions.[8] - Add reagents slowly to control the reaction exotherm. |
| Reaction with Air or Moisture | - Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[9] - Use anhydrous solvents and oven-dried glassware.[9] |
| Side Reactions Promoted by Base | - Use a milder base if possible. - Add the base slowly and at a low temperature. - Consider using a non-nucleophilic base. |
| Photochemical Decomposition | - Protect the reaction from light by wrapping the flask in aluminum foil. |
Experimental Protocols
General Protocol for Setting Up a Reaction Under Inert Atmosphere
This protocol is recommended for reactions involving nitrophenyl compounds that are sensitive to air or moisture.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Rubber septa
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles
-
Anhydrous solvents
Procedure:
-
Assemble the oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add the nitrophenyl compound and any other solid reagents to the flask under a stream of inert gas.
-
Seal the flask with a rubber septum.
-
Add anhydrous solvents and liquid reagents via syringe through the septum.
-
Maintain a gentle flow of inert gas throughout the reaction, monitored by the bubbler.
Data Presentation
While specific quantitative data on the decomposition of nitrophenyl compounds under various synthetic conditions is sparse in readily available literature, the following table summarizes the qualitative impact of different factors on their stability.
Table 1: Factors Influencing the Decomposition of Nitrophenyl Compounds
| Factor | Effect on Stability | General Recommendations |
| Temperature | Stability generally decreases with increasing temperature. Exothermic decomposition is a risk.[1][2][3] | Maintain strict temperature control. Use cooling baths for exothermic reactions. Avoid unnecessary heating. |
| Base Strength | Stronger bases tend to increase the rate of decomposition. | Use the mildest base that is effective for the desired transformation. Add base slowly and at low temperatures. |
| Solvent Polarity | The effect is substrate-dependent, but polar solvents can sometimes stabilize charged intermediates, potentially affecting decomposition rates. | Choose a solvent that provides good solubility for the reactants while minimizing side reactions. |
| Presence of Oxygen | Can lead to oxidative decomposition, especially at elevated temperatures or under UV light. | Use an inert atmosphere (N₂ or Ar) for sensitive reactions. |
| UV/Visible Light | Can induce photochemical degradation.[5] | Protect the reaction from light by using amber glassware or wrapping the flask in foil. |
| Presence of Metals | Transition metals can catalyze decomposition, particularly in reductions. | Use high-purity reagents and ensure glassware is clean. |
Mandatory Visualization
Decomposition Pathways of Nitrophenyl Compounds
Troubleshooting Workflow for Unexpected Reaction Outcomes
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
How to avoid isomeric byproducts in 3,5-disubstituted isoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted isoxazoles. Our aim is to help you overcome common challenges, particularly the formation of undesired isomeric byproducts, and to provide actionable solutions for achieving high regioselectivity and yields in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3,5-disubstituted isoxazoles, and which is preferred for controlling regioselectivity?
A1: The two main synthetic routes to 3,5-disubstituted isoxazoles are the [3+2] cycloaddition of nitrile oxides with terminal alkynes and the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine.[1][2] The 1,3-dipolar cycloaddition is generally the more reliable method for achieving high regioselectivity, leading specifically to the 3,5-disubstituted isomer.[3][4] The condensation of 1,3-dicarbonyls often yields a mixture of regioisomers, making purification challenging.[2]
Q2: I am observing a significant amount of the 3,4- or 4,5-disubstituted isomer in my reaction. What are the likely causes and how can I favor the formation of the 3,5-isomer?
A2: The formation of regioisomeric byproducts is a common issue, particularly in the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2] To enhance the regioselectivity for the 3,5-disubstituted product, consider the following strategies:
-
Reaction Conditions: The choice of solvent and the use of additives can significantly influence the regiochemical outcome. For instance, employing a Lewis acid like BF₃·OEt₂ can control the regioselectivity in the cyclocondensation of β-enamino diketones.[2]
-
pH and Temperature Control: In certain reactions, such as the synthesis of amino-isoxazoles, the reaction temperature and pH are critical factors in determining the regioselectivity.[5]
-
Catalysis: For 1,3-dipolar cycloadditions, the use of a copper(I) catalyst often promotes the formation of the 3,5-disubstituted isoxazole with high selectivity.[3][6]
Q3: My 1,3-dipolar cycloaddition reaction is low-yielding, and I suspect dimerization of the nitrile oxide. How can I minimize the formation of furoxan byproducts?
A3: Furoxan formation, which results from the dimerization of the nitrile oxide intermediate, is a frequent side reaction that lowers the yield of the desired isoxazole.[3][7] To mitigate this:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide reacts with the dipolarophile as it is formed, keeping its concentration low and minimizing dimerization.[3]
-
Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide precursor or the nitrile oxide solution slowly to the reaction mixture containing the alkyne.[3]
-
Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers (e.g., 3,5- and 4,5-disubstituted isoxazoles) | Use of unsymmetrical 1,3-dicarbonyl precursors.[2] Non-optimized reaction conditions (solvent, temperature, pH).[2][5] | Switch to a 1,3-dipolar cycloaddition strategy with a terminal alkyne. Screen different solvents and temperatures.[2] For condensation reactions, consider using a Lewis acid catalyst to direct regioselectivity.[2] Adjusting the pH can be crucial for specific substrates.[5] |
| Low yield of the desired 3,5-disubstituted isoxazole | Dimerization of the nitrile oxide to form furoxan.[3][7] Poor reactivity of the alkyne. | Generate the nitrile oxide in situ.[3] Add the nitrile oxide precursor slowly to the reaction.[3] Use an excess of the alkyne.[3] Consider using a catalyst, such as copper(I), to enhance the reaction rate.[3][6] |
| Reaction does not proceed to completion | Inactive catalyst. Low reaction temperature. Sterically hindered substrates. | Ensure the catalyst is fresh and active. Gradually increase the reaction temperature while monitoring for side product formation. For sterically demanding substrates, longer reaction times or a more active catalyst may be necessary. |
| Difficulty in purifying the product from isomeric byproducts | Similar polarity of the regioisomers. | Optimize the reaction for higher regioselectivity to minimize the formation of the undesired isomer. Employ advanced chromatographic techniques, such as preparative HPLC or supercritical fluid chromatography (SFC), for separation. |
Experimental Protocols
Protocol 1: Regioselective One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol is adapted from a method utilizing the in situ generation of nitrile oxides from aldoximes.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Sodium hydroxide (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (1:2 molar ratio)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the Deep Eutectic Solvent (1 mL), add hydroxylamine hydrochloride (1.1 mmol) and sodium hydroxide (1.1 mmol).
-
Stir the resulting mixture at 50 °C for one hour to form the aldoxime.
-
Add N-Chlorosuccinimide (1.2 mmol) to the mixture and continue stirring at 50 °C for three hours to generate the hydroximoyl chloride.
-
Add the terminal alkyne (1.0 mmol) to the reaction mixture and stir for four hours at 50 °C.
-
After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of 3,5-Disubstituted Isoxazoles
| Catalyst | Alkyne | Nitrile Oxide Precursor | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (3,5- : other) | Reference |
| CuI | Phenylacetylene | Benzaldoxime | Et₂O | Room Temp | 85 | >95:5 | [6] |
| None | Phenylacetylene | Benzaldoxime + NCS | ChCl:Urea | 50 | 78 | >98:2 | [1] |
| Ru(II) complex | Phenylacetylene | Benzaldoxime | Toluene | 80 | 72 | 10:90 (favors 4,5-isomer) | [3] |
| BF₃·OEt₂ | Ethyl Benzoylacetate | Hydroxylamine | EtOH | Room Temp | 65 | 90:10 | [2] |
Visualizations
Logical Workflow for Troubleshooting Isomeric Byproduct Formation
Caption: Troubleshooting workflow for addressing isomeric byproduct formation.
General Reaction Pathway for Regioselective Isoxazole Synthesis
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. 1,3‐Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds‐Based Isoxazole. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Isoxazole-Based Compounds for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with isoxazole-based compounds, particularly concerning their solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my isoxazole-based compounds frequently precipitate when diluted from a DMSO stock into aqueous assay buffers?
A1: This is a common issue for many hydrophobic organic molecules, including numerous isoxazole derivatives. The primary reason is the significant change in solvent polarity. While your compound may be highly soluble in 100% dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when introduced into a predominantly aqueous environment. This phenomenon, often referred to as "solvent shock," can lead to the compound crashing out of solution, resulting in inaccurate and unreliable assay results. The final concentration of DMSO in your assay should ideally be kept at or below 0.5% to minimize both solubility issues and potential toxicity to cells.
Q2: What are the initial steps I should take to improve the solubility of my isoxazole compound?
A2: A systematic approach is crucial. Start by preparing a high-concentration stock solution in an appropriate organic solvent, with DMSO being a common first choice. When diluting into your aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing, rather than adding the stock directly to the buffer. This gradual change in polarity can sometimes prevent precipitation. Additionally, performing a preliminary solubility test by preparing your compound at the desired final concentration in the assay buffer and visually inspecting for precipitation after a short incubation is highly recommended.
Q3: What are the most effective strategies for significantly enhancing the aqueous solubility of isoxazole-based compounds?
A3: Several techniques can be employed, and the optimal choice depends on the specific physicochemical properties of your compound. Key strategies include:
-
Co-solvents: Introducing a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the aqueous buffer can increase the solubility of lipophilic compounds. It is essential to first determine the tolerance of your assay system (e.g., cells or enzymes) to the chosen co-solvent.
-
pH Adjustment: For isoxazole derivatives with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For acidic compounds, increasing the pH above their pKa will lead to the formation of the more soluble salt form. Conversely, for basic compounds, lowering the pH will increase solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can be used at low, non-toxic concentrations to aid in solubilization. Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.
Q4: How do I choose the best solubilization technique for my specific isoxazole derivative?
A4: The selection of an appropriate method requires a thorough understanding of your compound's properties. A pre-formulation study that assesses the compound's melting point, stability, and solubility in various solvents and oils is highly beneficial. For instance, lipid-soluble compounds are good candidates for lipid-based formulations, while those that can form stable amorphous states with polymers are well-suited for solid dispersions.
Troubleshooting Guides
Problem: Compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Recommended Solution |
| High final concentration of the compound. | The intended concentration may exceed the compound's aqueous solubility limit. Perform a serial dilution to identify the maximum soluble concentration in your specific assay buffer. |
| "Solvent shock" due to rapid dilution. | Instead of adding the DMSO stock directly to the buffer, try a reverse dilution method: add the aqueous buffer to the DMSO stock dropwise while vortexing. |
| Suboptimal DMSO concentration. | Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%). Higher concentrations can both cause precipitation and be toxic to cells. |
Problem: Compound precipitates over time during incubation.
| Possible Cause | Recommended Solution |
| Temperature shift affecting solubility. | Pre-warm your assay medium to the incubation temperature (e.g., 37°C) before adding the compound. Ensure the incubator maintains a stable temperature. |
| pH change in the medium. | Cell metabolism can alter the pH of the culture medium. Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., with HEPES). |
| Interaction with media components. | High salt concentrations or interactions with proteins in the medium can lead to "salting out." Test the compound's solubility in simpler buffers (e.g., PBS) and in serum-free versus serum-containing media to identify problematic components. |
Data Presentation
The following tables provide quantitative solubility data for several commercially available isoxazole-based drugs, illustrating the impact of different solvents and pH on their solubility.
Table 1: Solubility of Celecoxib
| Solvent/Medium | Solubility | Reference |
| Water (298.15 K) | 8.01 x 10⁻⁸ (mole fraction) | [1] |
| Ethanol | ~25 mg/mL | [2] |
| DMSO | ~16.6 mg/mL | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Methanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Acetonitrile | Soluble | [4] |
Table 2: Solubility of Leflunomide
| Solvent/Medium | Solubility | Reference |
| Water (practically insoluble) | ~25.27 µg/mL | [5] |
| Water (with HPMC and Chloroform) | 132.16 µg/mL | [5] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~16.7 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water (with β-cyclodextrin) | 18 mg/100mL | [6] |
Table 3: Solubility of Sulfamethoxazole
| Solvent/Medium | Solubility | Reference |
| Water | 0.5 g/L | [7] |
| Ethanol | ~0.25 mg/mL | [8] |
| DMSO | ~50 mg/mL | [8] |
| Dimethylformamide (DMF) | ~50 mg/mL | [8] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Water (pH 3.22, 25°C) | 28.1 mg/100 mL (minimum) | [9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds upon dilution from a DMSO stock.
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of the isoxazole-based compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: In a separate 96-well plate, add the appropriate aqueous assay buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume of the DMSO-diluted compound to the buffer-containing plate to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[10]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal compared to the vehicle control indicates precipitation.[11]
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show significant precipitation.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is often used in later stages of drug development.
-
Compound Addition: Add an excess amount of the solid isoxazole-based compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer, pH 7.4).[12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12]
-
Separation of Undissolved Solid: After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[10]
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the study of isoxazole-based compounds.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bepls.com [bepls.com]
- 5. A Practical Approach for Solubility Enhancement of Leflunomide – Oriental Journal of Chemistry [orientjchem.org]
- 6. rjptonline.org [rjptonline.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
Technical Support Center: Purification of Isoxazole Derivatives by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My isoxazole derivative is an oil after work-up. How can I purify it using column chromatography?
If your product is an oil, direct purification by column chromatography is the recommended method.[1] Attempting to induce crystallization by scratching the flask with a glass rod or adding a non-polar solvent like hexane to precipitate the product can be attempted first, but column chromatography is often necessary for oily products.[1]
Q2: I'm observing a persistent emulsion during the liquid-liquid extraction step before chromatography. What can I do?
Emulsions can lead to product loss and impurities carrying over to your crude product. Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand for an extended period, as some emulsions break on their own.[1]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[1]
-
Gentle Swirling: Avoid vigorous shaking which can promote emulsion formation.[1]
-
Filtration: Filter the mixture through a pad of Celite® or glass wool.[1]
-
Solvent Addition: Add a small amount of a different organic solvent. For example, if using ethyl acetate, a small addition of dichloromethane may help.[1]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can effectively separate the layers.[1]
Q3: How do I choose the right solvent system (eluent) for my isoxazole derivative?
The most common method for purifying isoxazole derivatives is column chromatography on silica gel using a mixture of a non-polar and a polar solvent.[2] A typical and effective eluent system is a mixture of hexane and ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) value for your desired compound between 0.25 and 0.35 for good separation.
Q4: My purified isoxazole is still contaminated with starting materials like 1,3-diketones or hydroxylamine. How can I improve the purification?
-
Unreacted 1,3-Diketone: Perform a wash with a dilute aqueous base (e.g., 5% NaOH or 5% NaHCO₃) during the work-up to extract the acidic diketone into the aqueous layer. Since 1,3-diketones are generally more polar than isoxazoles, careful column chromatography should also allow for good separation.[1]
-
Excess Hydroxylamine: An acid wash with dilute aqueous acid (e.g., 5% HCl) during the work-up will protonate the basic hydroxylamine, extracting it into the aqueous layer.[1]
Q5: I am experiencing low recovery of my isoxazole derivative after column chromatography. What are the possible reasons?
Low recovery can be due to several factors:
-
Decomposition on Silica: The N-O bond in isoxazoles can be sensitive under certain conditions, potentially leading to decomposition on acidic silica gel.[1] You can test for compound stability on silica using 2D TLC. If it's unstable, consider using deactivated silica or an alternative stationary phase like alumina.
-
Product Loss During Work-up: Ensure efficient extraction and minimize the number of transfer steps to reduce physical loss of the product.[1]
-
Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all. Optimize the solvent system using TLC.
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography process.
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline on TLC/column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a system like methanol in dichloromethane might be necessary.[3] |
| All compounds run at the solvent front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between spots (streaking or overlapping bands) | Sample is overloaded on the column. | Use a larger column or reduce the amount of crude product loaded. |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between the spots. | |
| The compound may be degrading on the silica gel. | Test for stability using 2D TLC.[4] If unstable, consider using deactivated silica gel or a different adsorbent like alumina.[4] | |
| Cracks appear in the silica bed | The column has run dry. | Ensure the silica bed is always covered with solvent to prevent it from drying out and cracking. |
| No compound is eluting from the column | The compound may have decomposed on the column. | Test for compound stability on silica.[4] |
| The eluent is not polar enough to move the compound. | Increase the polarity of the solvent system. | |
| The compound may have eluted very quickly in the solvent front. | Check the very first fractions collected.[4] |
Experimental Protocol: Column Chromatography of a 3,5-Disubstituted Isoxazole
This protocol describes a general procedure for the purification of a 3,5-disubstituted isoxazole derivative using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude isoxazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used for chromatography).
-
For samples that are not very soluble in the eluent, a "dry loading" method is recommended. Dissolve the crude product in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Wet Loading: Carefully add the dissolved crude product to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Rinse the flask that contained the crude product with a small amount of eluent and add this to the column.
-
Drain the solvent until the sample has entered the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution is often used to separate compounds with different polarities.[5]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isoxazole derivative.
Quantitative Data: Solvent Systems and Rf Values
The choice of solvent system is critical for successful separation. Below is a table summarizing common solvent systems used for the chromatography of isoxazole derivatives and example Rf values.
| Isoxazole Derivative Type | Stationary Phase | Solvent System (v/v) | Example Rf Value | Reference |
| 3,5-disubstituted isoxazole | Silica Gel | Hexane / Ethyl Acetate | Not specified, used for purification | [1] |
| 3,4-disubstituted isoxazole | Silica Gel | Hexane / Ethyl Acetate | Not specified, used for purification | [2] |
| Various 2,4-disubstituted isoxazoles | Silica Gel H60 | Cyclohexane / Ethyl Acetate (8:2) | Not specified, used for purification | [6] |
| Chalcone-derived isoxazole | Silica Gel | Chloroform / Acetone (8:2) | 0.87 | [7] |
| Substituted isoxazole | Silica Gel | Not specified | 0.8 | [7] |
Visualizations
Caption: General workflow for the column chromatography purification of isoxazole derivatives.
Caption: Troubleshooting logic for common column chromatography separation issues.
References
Technical Support Center: Scaling Up the Synthesis of 5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method is a two-step synthesis. The first step is a 1,3-dipolar cycloaddition of in situ-generated 4-nitrobenzonitrile oxide with an alkyne. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the 1,3-dipolar cycloaddition step?
A2: Key parameters include the rate of nitrile oxide generation, reaction temperature, and solvent choice. Slow in situ generation of the nitrile oxide is crucial to minimize its dimerization into furoxan byproducts.[1] Temperature must be optimized to ensure a reasonable reaction rate without promoting side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of the starting materials (e.g., 4-nitrobenzaldoxime and ethyl propiolate) and the formation of the ethyl ester intermediate. For the hydrolysis step, TLC or High-Performance Liquid Chromatography (HPLC) can be used to track the conversion of the ester to the carboxylic acid.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 4-Nitrobenzaldehyde and its derivatives can be hazardous. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The use of N-chlorosuccinimide (NCS) or other oxidizing agents requires caution as they are reactive.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
This protocol details the 1,3-dipolar cycloaddition between 4-nitrobenzonitrile oxide (generated in situ from 4-nitrobenzaldoxime) and ethyl propiolate.
Materials:
-
4-Nitrobenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (TEA) or Pyridine
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, dissolve 4-nitrobenzaldoxime (1.0 equivalent) in ethyl acetate.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add a solution of N-chlorosuccinimide (1.1 equivalents) in ethyl acetate via the dropping funnel, maintaining the internal temperature below 10 °C. Stir for 1 hour at this temperature.
-
Add ethyl propiolate (1.2 equivalents) to the reaction mixture.
-
Add triethylamine (1.5 equivalents) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the 4-nitrobenzaldoxime is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate by recrystallization or column chromatography.
Step 2: Hydrolysis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or HPLC until the ester is fully consumed.
-
Cool the reaction mixture to 0-5 °C and acidify with 1M HCl until the pH is approximately 2-3.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Troubleshooting Guides
Step 1: 1,3-Dipolar Cycloaddition
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | Instability of the nitrile oxide intermediate leading to dimerization (furoxan formation).[1] | Generate the nitrile oxide in situ and add the base slowly to control its concentration. Ensure the purity of starting materials. |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature, monitoring for side product formation. | |
| Suboptimal solvent. | While DCM and EtOAc are common, explore other solvents like THF or acetonitrile. | |
| Formation of Furoxan Side Product | High concentration of nitrile oxide. | Slow down the addition of the base (e.g., triethylamine) to maintain a low steady-state concentration of the nitrile oxide. |
| High reaction temperature. | Maintain a low temperature (0-10 °C) during the in situ generation and initial cycloaddition phase. | |
| Formation of Regioisomers | Electronic and steric effects of the substituents. | For this specific reaction, the formation of the 3,5-disubstituted isoxazole is generally favored. If regioisomers are observed, purification by chromatography is necessary. |
| Difficult Purification | Presence of unreacted starting materials and side products. | Ensure the reaction goes to completion. Optimize the workup procedure with appropriate aqueous washes to remove impurities. |
Step 2: Hydrolysis
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of base (LiOH or NaOH) and/or prolong the reaction time. Gentle heating can also be applied. |
| Poor solubility of the ester. | Increase the proportion of the organic co-solvent (e.g., THF or ethanol) to ensure the starting material is fully dissolved. | |
| Product Decomposition | The isoxazole ring can be sensitive to harsh basic conditions.[2] | Use a milder base like lithium hydroxide and avoid excessively high temperatures or prolonged reaction times. |
| Low Recovery After Acidification | The product may have some solubility in the aqueous/organic mixture. | After acidification, if the product does not fully precipitate, extract the aqueous layer with an organic solvent like ethyl acetate. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of isoxazole esters via 1,3-dipolar cycloaddition, based on analogous reactions reported in the literature. Please note that specific yields for the target molecule may vary and require optimization.
| Reactants | Oxidant/Base | Solvent | Temperature | Time | Yield (%) | Reference Analogue |
| Aldoxime, Alkyne | NCS / TEA | EtOAc | 0 °C to RT | 12-16 h | 60-85 | General protocol for 3,5-disubstituted isoxazoles |
| Aldoxime, Alkyne | NaOCl / Pyridine | DCM | 0 °C to RT | 12 h | 70-90 | Alternative in situ generation method |
| Hydroxyimidoyl chloride, Alkyne | Base (e.g., TEA) | Various | RT | 4-24 h | 65-95 | Precursor to nitrile oxide |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic for Low Yield in Cycloaddition
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Green Synthesis of Isoxazoles in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of isoxazoles in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing isoxazoles in aqueous media?
Synthesizing isoxazoles in water offers several advantages aligned with the principles of green chemistry. Compared to traditional methods that often use volatile organic solvents, aqueous synthesis is less expensive, safer, and more environmentally friendly.[1][2] This approach often leads to easier work-up procedures, milder reaction conditions, and high yields, reducing the generation of toxic waste and byproducts.[1][2][3]
Q2: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis in water?
Solvent and temperature are critical parameters. Water as a solvent can influence reactant solubility and reaction rates.[4] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition of reactants, while temperatures that are too low may result in slow or incomplete reactions.[4] In some cases, gentle heating or refluxing is necessary to increase the reaction rate.[5]
Q3: I am observing the formation of isomeric products. How can I improve the regioselectivity?
The formation of isomeric products is a common challenge. To improve regioselectivity in aqueous media, consider the following:
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pH Control: The pH of the reaction mixture can affect the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound.[5]
-
Catalyst Selection: While many aqueous syntheses are catalyst-free, the use of certain catalysts, like copper(I), can direct the reaction towards a specific regioisomer.[4]
-
Substrate Modification: Modifying one of the starting materials, for instance, by converting a β-dicarbonyl compound to a β-enamino diketone, can provide better regiochemical control.[5]
Q4: What are some common green chemistry approaches for isoxazole synthesis in water?
Several green methods are employed for isoxazole synthesis in aqueous media, including:
-
Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates, improve yields, and allow for milder reaction conditions.[6][7] Ultrasound irradiation facilitates reactions through acoustic cavitation.[6]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.[6]
-
Multicomponent Reactions: One-pot, multicomponent reactions are operationally simple and avoid the use of hazardous organic solvents and metal catalysts.[6]
-
Catalyst-Free Synthesis: Many efficient syntheses of isoxazoles in water can be achieved without the need for a catalyst.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Poor Reactant Solubility: Not all reactants may be fully soluble in water at the reaction temperature.[4]2. Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloadditions): The base used may not be appropriate, or the nitrile oxide precursor could be of poor quality.[4]3. Reactant Decomposition: Starting materials may be sensitive to the reaction conditions.[4]4. Catalyst Inactivity: If using a catalyst, it may not be active or used in the correct amount.[4]5. Sluggish Reaction: The reaction may be too slow under the current conditions.[5] | 1. Solubility: Consider using a co-solvent like ethanol or PEG-400 in water.[7][8]2. Nitrile Oxide Generation: Ensure the base (e.g., triethylamine) is appropriate for the substrate and verify the precursor's quality.[4]3. Decomposition: Employ milder conditions, such as lower temperatures or a less aggressive base/catalyst.[4]4. Catalyst: Check the catalyst's activity and loading; consider pre-activation if needed.[4]5. Reaction Rate: Gentle heating or refluxing can often increase the reaction rate.[5] Ensure reactants are of high purity.[5] |
| Formation of Side Products (e.g., Dimerization) | Dimerization of Nitrile Oxide: In 1,3-dipolar cycloadditions, the in-situ generated nitrile oxide can rapidly dimerize to form furoxans.[4] | 1. Stoichiometry: Use a slight excess of the alkyne dipolarophile.[4]2. Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[4] |
| Difficulty in Product Purification | Mixture of Regioisomers: The presence of multiple isomers can complicate purification.[5] | 1. Column Chromatography: This is the most common method for separating isoxazole isomers.[5]2. Recrystallization: If the product precipitates from the aqueous solution, recrystallization from a suitable solvent like ethanol can be effective.[6] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 5-Arylisoxazoles in Water
This protocol describes the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst.[1][2]
Materials:
-
3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Water (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).[1][2]
-
Stir the mixture at 50 °C for 2 hours or heat to reflux and monitor the reaction by TLC.[2][4]
-
Upon completion, cool the reaction mixture to room temperature.[1][2][4]
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1][2][4]
Protocol 2: Ultrasound-Assisted Three-Component Synthesis of Isoxazoles in Water
This method utilizes vitamin B1 as a biocompatible catalyst in a one-pot, three-component reaction under ultrasound irradiation.[6]
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Vitamin B1 (as catalyst)
-
Water (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and vitamin B1 to 20 mL of water.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified power (e.g., 90 W) for approximately 30 minutes.[6][7]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.[6]
Quantitative Data Summary
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [6]
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Stirring | 180 | 75 |
Table 2: Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media [2]
| Entry | Ar | Product | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄ | 3a | 2 | 93 |
| 2 | 4-BrC₆H₄ | 3b | 2 | 92 |
| 3 | 4-FC₆H₄ | 3c | 2.5 | 90 |
| 4 | 4-CH₃C₆H₄ | 3d | 3 | 91 |
| 5 | 4-CH₃OC₆H₄ | 3e | 3 | 89 |
| 6 | C₆H₅ | 3f | 3 | 88 |
Visualizations
Caption: General experimental workflow for the green synthesis of isoxazoles in aqueous media.
References
- 1. mdpi.com [mdpi.com]
- 2. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Refinement of Multicomponent Reactions for 5-Aminoisoxazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the multicomponent synthesis of 5-aminoisoxazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-aminoisoxazole derivatives via multicomponent reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal Reaction Temperature: Both excessively high and low temperatures can negatively impact the reaction rate and yield. | Optimize the reaction temperature. For many syntheses of 5-aminoisoxazole derivatives, reactions are carried out at room temperature or slightly elevated temperatures (e.g., 60°C).[1] If no product is forming, a modest increase in temperature may be beneficial. Conversely, if the yield is low with byproducts, consider lowering the temperature. |
| Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. | Ensure the correct catalyst is being used for your specific substrates. Common catalysts include K2CO3 in glycerol, ceric ammonium sulfate, and amine-functionalized cellulose.[2][3][4] The catalytic amount may need to be optimized; for example, using 2mmol of ceric ammonium sulfate has been reported to be effective.[4] | |
| Poor Quality of Reagents: Degradation or impurities in starting materials (aldehydes, malononitrile, hydroxylamine hydrochloride, etc.) can inhibit the reaction. | Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous if the reaction is sensitive to moisture. | |
| Inappropriate Solvent: The solvent plays a critical role in multicomponent reactions, affecting solubility and reaction rates. | Select a solvent that is suitable for all starting materials. Ethanol, isopropanol, and green solvents like glycerol have been used successfully.[1][4] Isopropanol has been noted for its lack of pollution and ease of workup.[4] | |
| Formation of Multiple Products/Side Reactions | Competing Reaction Pathways: Multicomponent reactions can sometimes lead to the formation of undesired side products. | Adjust the order of addition of reagents. In some cases, pre-mixing two of the components before adding the third can favor the desired reaction pathway. Also, confirm that the pH of the reaction mixture is optimal, as harsh acidic or basic conditions can lead to side reactions. |
| Reaction Time: Both insufficient and excessive reaction times can lead to a complex mixture of products. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5] | |
| Difficult Product Purification | Co-elution of Product with Impurities: The polarity of the desired product may be very similar to that of byproducts or remaining starting materials. | Optimize the solvent system for column chromatography to achieve better separation. For highly polar amine products, consider adding a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape.[5] |
| Product Insolubility: The desired 5-aminoisoxazole derivative may precipitate out of the reaction mixture along with impurities. | If the product precipitates, it can be filtered off and then washed with a suitable solvent to remove impurities. Recrystallization from an appropriate solvent is also a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is a typical multicomponent reaction for the synthesis of 5-aminoisoxazole-4-carbonitriles?
A1: A common and efficient method involves the one-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[2][6] This reaction can be catalyzed by a variety of catalysts, including a deep eutectic solvent system like K2CO3/glycerol.[2]
Q2: How can I make my synthesis of 5-aminoisoxazole derivatives "greener"?
A2: Employing green chemistry principles can be achieved by using environmentally benign solvents like glycerol or water, and biodegradable catalysts such as glutamic acid or amine-functionalized cellulose.[1][3] These approaches often allow for milder reaction conditions and easier workup.
Q3: What is the proposed mechanism for the formation of 5-aminoisoxazole-4-carbonitriles in the presence of a base like K2CO3?
A3: The proposed mechanism involves the initial Knoevenagel condensation of the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of hydroxylamine to the double bond, and subsequent intramolecular cyclization and tautomerization to yield the final 5-aminoisoxazole-4-carbonitrile product.
Q4: Are there alternative methods to the aldehyde, active methylene, and hydroxylamine condensation for synthesizing 5-aminoisoxazoles?
A4: Yes, other methods exist, such as the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with enamines.[7] However, the multicomponent reaction approach is often favored for its operational simplicity and atom economy.
Experimental Protocols
General Procedure for the Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles using Ceric Ammonium Sulfate
This protocol is adapted from a reported procedure.[4]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
Catalyst Addition: To the stirring solution, gradually add a catalytic amount of ceric ammonium sulfate (2 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain vigorous stirring for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase of ethyl acetate:n-hexane (4:6).
-
Workup: After completion, pour the reaction mixture into cold water. Neutralize with a solution of NaHCO3 and extract the product with ethyl acetate.
-
Purification: Separate the organic layer and remove the solvent by vacuum distillation to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
Green Synthesis of 5-Amino-isoxazole-4-carbonitriles in a Deep Eutectic Solvent
This protocol is based on a reported green synthesis method.[2]
-
Catalytic Media Preparation: Prepare the deep eutectic solvent by mixing K2CO3 and glycerol in a 1:4 molar ratio.
-
Reaction Setup: In a flask, simultaneously add the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) to the K2CO3/glycerol catalytic media.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Reaction Time: The reaction is typically complete within 20-120 minutes, which can be monitored by TLC.
-
Workup: Upon completion, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 5-aminoisoxazole-4-carbonitrile derivatives as reported in the literature.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | K2CO3/Glycerol | - | 30 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | K2CO3/Glycerol | - | 20 | 94 | [2] |
| 3 | 4-Methylbenzaldehyde | K2CO3/Glycerol | - | 40 | 88 | [2] |
| 4 | 4-Methoxybenzaldehyde | K2CO3/Glycerol | - | 60 | 85 | [2] |
| 5 | 2-Nitrobenzaldehyde | K2CO3/Glycerol | - | 120 | 70 | [2] |
| 6 | Benzaldehyde | Ceric Ammonium Sulfate | Isopropyl Alcohol | 300 | - | [4] |
| 7 | 4-Chlorobenzaldehyde | Ceric Ammonium Sulfate | Isopropyl Alcohol | 300 | - | [4] |
Note: Yields for entries 6 and 7 were not explicitly provided in a comparable format in the source material.
Visualizations
Caption: General workflow for the multicomponent synthesis of 5-aminoisoxazole derivatives.
Caption: Troubleshooting decision tree for low-yield multicomponent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajrcps.com [ajrcps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid and Allopurinol as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid and the well-established drug, allopurinol. The primary focus of this analysis is their inhibitory effect on xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions such as gout and hyperuricemia. This document presents available experimental data, detailed methodologies for relevant assays, and visual diagrams to elucidate key pathways and workflows.
Introduction to the Compounds
Allopurinol is a purine analog that has been a cornerstone in the treatment of hyperuricemia and gout for decades. It functions as a competitive inhibitor of xanthine oxidase, thereby reducing the production of uric acid in the body.[1]
This compound is a heterocyclic compound belonging to the isoxazole class. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potential xanthine oxidase inhibitors.[2][3] This specific compound, featuring a nitrophenyl group, is a subject of interest for its potential biological activities.
Mechanism of Action: Xanthine Oxidase Inhibition
Both allopurinol and this compound-related compounds target the enzyme xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, these compounds reduce the overall production of uric acid.
Allopurinol is metabolized in the liver to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase. This contributes to its sustained therapeutic effect.
dot
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors | Scilit [scilit.com]
Efficacy of Heterocyclic Compounds Against Pancreatic Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: Direct experimental data on the efficacy of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid against pancreatic cancer cell lines is not available in the current body of scientific literature. This guide, therefore, provides a comparative analysis of structurally related isoxazole, oxazole, and pyrazole derivatives that have been evaluated for their anticancer properties against various pancreatic cancer cell lines. This information is intended to offer a broader context for the potential of this class of compounds in pancreatic cancer research and to provide a framework for future investigations.
Comparative Efficacy of Heterocyclic Compounds in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The standard-of-care chemotherapeutic agent, gemcitabine, often shows limited efficacy due to intrinsic and acquired resistance. This has spurred research into novel therapeutic agents, including heterocyclic compounds like isoxazoles, oxazoles, and pyrazoles, which have demonstrated a wide range of biological activities.
Isoxazole, Oxazole, and Pyrazole Derivatives vs. Standard-of-Care
The following tables summarize the in vitro efficacy (IC50 values) of various heterocyclic compounds against common pancreatic cancer cell lines, compared with the standard-of-care drug, gemcitabine. Lower IC50 values indicate higher potency.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Standard-of-Care | Gemcitabine | PANC-1 | 37.88 - 48.55 (nM) | [1][2] |
| MiaPaCa-2 | 25.00 (nM) | [1] | ||
| AsPC-1 | 494 (nM) | [3] | ||
| BxPC-3 | 494 (nM) - 23.9 (µM) | [3] | ||
| Pyrazole Derivatives | Compound 4 (Pyrazolyl-chalcone) | PaCa-2 | 13.0 (µg/mL) | [4][5] |
| Compound 5 (Pyrazolyl-chalcone) | PaCa-2 | 31.5 (µg/mL) | [4][5] | |
| Compound 7 (Pyrazolyl-chalcone) | PaCa-2 | 24.9 (µg/mL) | [4][5] | |
| Compound 25 (Pyrazolyl-thiadiazole) | PaCa-2 | 5.5 (µg/mL) | [4][5] | |
| L2 | CFPAC-1 | 61.7 | [6][7] | |
| Oxazole Derivatives | PC-046 | MiaPaCa-2 | (Effective in vivo) | [7][8] |
| Oxadiazole Derivatives | Various Topsentin Derivatives | SUIT-2, Patu-T, PANC-1 | Micromolar range | [9][10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. nM = nanomolar, µM = micromolar, µg/mL = micrograms per milliliter.
A review of existing literature indicates that certain isoxazole derivatives have shown promise in cancer therapy. For instance, "isoxazole compound 23" has been noted for its role in inhibiting pancreatic cancer cell migration and invasion, suggesting its potential as a therapeutic target.[11] However, the specific chemical structure of this compound is not detailed in the available literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of anticancer compounds. Below are methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT reagent is added to each well.
-
Incubation: The plates are incubated for 2 to 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12][13][14][15]
Apoptosis Detection (Annexin V-FITC Staining Assay)
This assay is used to detect apoptosis, or programmed cell death, induced by the test compound.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and, optionally, 5 µL of propidium iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently mixed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis.[1][3][8][16][17]
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate or invade through a porous membrane, mimicking metastasis.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with a layer of extracellular matrix (ECM) proteins like Matrigel. For migration assays, no coating is used.
-
Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 4-48 hours).
-
Cell Removal: Non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface of the membrane are fixed (e.g., with 70% ethanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope to determine the extent of migration or invasion.[18][19][20][21]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological signaling pathways.
Experimental Workflow for Anticancer Compound Evaluation
Caption: A generalized workflow for evaluating the anticancer efficacy of a test compound.
PI3K/Akt Signaling Pathway in Pancreatic Cancer
The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in pancreatic cancer, promoting cell survival, proliferation, and resistance to therapy.[2][22][23][24][25]
Caption: A simplified diagram of the PI3K/Akt signaling pathway in pancreatic cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. clyte.tech [clyte.tech]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. mdpi.com [mdpi.com]
- 23. Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. eurekaselect.com [eurekaselect.com]
A Comparative Study: Isoxazole vs. Furan-Based Carboxylic Acids as Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the exploration of diverse heterocyclic scaffolds. Among these, isoxazole and furan-based carboxylic acids have emerged as privileged structures in medicinal chemistry, demonstrating a wide array of inhibitory activities against various biological targets. This guide provides an objective comparison of their performance as inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Introduction to the Scaffolds
Isoxazole-based carboxylic acids are five-membered heterocyclic compounds containing an isoxazole ring linked to a carboxylic acid moiety. This scaffold is a versatile pharmacophore found in several clinically used drugs and has been extensively studied for its potential as an inhibitor of enzymes and cellular processes. The nitrogen and oxygen atoms in the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Furan-based carboxylic acids feature a five-membered aromatic ring with one oxygen atom, attached to a carboxylic acid group. This scaffold is present in numerous natural products and synthetic compounds with significant biological activities. The furan ring can engage in various interactions, including hydrogen bonding and π-π stacking, making it an attractive core for inhibitor design.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the inhibitory activities of representative isoxazole and furan-based carboxylic acids against key biological targets.
Disclaimer: The data presented below is compiled from various studies. A direct comparison of IC50 values should be approached with caution, as experimental conditions, such as enzyme/cell source, substrate concentration, and assay methodology, may vary between studies.
Anticancer Activity
| Isoxazole-Based Compounds | Cell Line | IC50 | Reference |
| Isoxazole-carboxamide derivative (2d) | HeLa | 15.48 µg/mL | [1] |
| Isoxazole-carboxamide derivative (2d) | Hep3B | ~23 µg/mL | [1] |
| Isoxazole-carboxamide derivative (2e) | Hep3B | ~23 µg/mL | [1] |
| Furan-Based Compounds | Cell Line | IC50 | Reference |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 µM | [2] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 µM | [2] |
| Silver(I) complex of furan-2-carboxylate | Jurkat | 8.00 µM | [2] |
| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 µM | [2] |
| Benzofuran–oxadiazole derivative (5d) | A549 | 6.3 ± 0.7 μM | [3] |
Cyclooxygenase (COX) Inhibition
| Isoxazole-Based Compounds | Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole derivative (C6) | COX-2 | 0.55 ± 0.03 µM | 61.73 | [4] |
| Isoxazole derivative (C5) | COX-2 | 0.85 ± 0.04 µM | 41.82 | [4] |
| Isoxazole derivative (C3) | COX-2 | 0.93 ± 0.01 µM | 24.26 | [4] |
| Isoxazole-carboxamide (A13) | COX-1 | 64 nM | 0.14 | [5] |
| Isoxazole-carboxamide (A13) | COX-2 | 13 nM | 4.63 | [5] |
Furan-based carboxylic acids as direct COX inhibitors with reported IC50 values were not prominently found in the direct comparative search results.
Xanthine Oxidase (XO) Inhibition
| Isoxazole-Based Compounds | IC50 | Reference |
| 5-phenylisoxazole-3-carboxylic acid derivatives | Micromolar/submicromolar range | [6] |
| Furan-Based Compounds | IC50 | Reference |
| 2-arylbenzo[b]furan derivative (4a) | 4.45 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Test compounds (isoxazole or furan-based carboxylic acids) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium.
-
The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
1. Enzyme and Compound Preparation:
-
Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).
-
Test compounds are dissolved in a solvent like DMSO and diluted to various concentrations.
2. Reaction Mixture Preparation:
-
In a 96-well plate, a reaction mixture is prepared containing the enzyme, a heme cofactor, and the test compound or vehicle control.
-
The mixture is pre-incubated to allow for inhibitor-enzyme interaction.
3. Initiation of Reaction:
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
4. Reaction Termination and Product Quantification:
-
The reaction is stopped after a defined incubation period.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
-
The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the control.
-
IC50 values are determined from the dose-response curves.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase activity.
1. Reagent Preparation:
-
Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well UV-transparent plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the xanthine solution.
3. Absorbance Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.
4. Data Analysis:
-
Calculate the rate of uric acid formation (the slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited enzyme activity.
-
Calculate the IC50 value from the resulting dose-response curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the inhibitory activities of isoxazole and furan-based carboxylic acids.
VEGFR-2 Signaling Pathway
COX Enzyme Mechanism and Inhibition
Enzyme Inhibition Assay Workflow
Conclusion
Both isoxazole and furan-based carboxylic acids represent promising scaffolds for the development of potent inhibitors against a range of therapeutic targets. The available data suggests that isoxazole derivatives have been extensively explored as COX inhibitors, with several compounds demonstrating high potency and selectivity for COX-2. Furan-based compounds, on the other hand, have shown significant potential as anticancer agents.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel xanthine oxidase inhibitors bearing a 2-arylbenzo[b]furan scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid as a Xanthine Oxidase Inhibitor: A Comparative Guide
This guide provides a comprehensive validation of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid as a potential xanthine oxidase (XO) inhibitor. Its performance is objectively compared with established alternatives, Allopurinol and Febuxostat, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and drug development professionals in the field of hyperuricemia and gout treatment.
Executive Summary
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and the established XO inhibitors, Allopurinol and Febuxostat.
| Inhibitor | Chemical Structure | IC50 Value (µM) | Mechanism of Action |
| This compound | Data not available; SAR suggests lower potency compared to cyano-substituted analogs.[1][2] | Expected to be a non-purine competitive or mixed-type inhibitor. | |
| Allopurinol | 2.9 - 7.4 | Purine analog; competitive inhibitor. | |
| Febuxostat | 0.0018 - 0.0236 | Non-purine analog; potent, selective inhibitor with a mixed-type inhibition. |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate concentration. The data presented here is a compilation from multiple sources to provide a representative range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of uric acid production and a typical workflow for validating a xanthine oxidase inhibitor.
Caption: Biochemical pathway of uric acid production and the point of inhibition by xanthine oxidase inhibitors.
References
Isoxazole Derivatives Emerge as Potent COX-2 Inhibitors in In Silico Studies, Challenging Existing Anti-Inflammatory Drugs
A comprehensive analysis of recent in silico docking studies reveals that isoxazole derivatives demonstrate significant potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. These computational studies, employing molecular docking simulations, consistently show favorable binding affinities and interaction patterns for isoxazole-based compounds within the COX-2 active site, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).
Researchers and drug development professionals are increasingly turning to computational methods to expedite the discovery of novel therapeutic agents. In the context of inflammation, the selective inhibition of COX-2 over its isoform, COX-1, is a critical goal to minimize the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Isoxazole, a five-membered heterocyclic compound, has garnered significant attention as a promising scaffold for the design of selective COX-2 inhibitors.[3]
This guide provides a comparative overview of the performance of various isoxazole derivatives in recent in silico studies, with supporting data and detailed experimental protocols to offer a clear perspective on their potential.
Comparative Docking Performance
In silico docking studies computationally predict the binding affinity and interaction between a ligand (in this case, an isoxazole derivative) and a target protein (COX-2). The results are often expressed as binding energy (in kcal/mol) or as an inhibitory constant (IC50). Lower binding energies and IC50 values indicate a more potent inhibitor.
A study on a series of seventeen isoxazole-containing compounds identified compound A13 as a particularly potent inhibitor of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively, yielding a selectivity ratio of 4.63 for COX-2.[1] Another research effort focusing on different isoxazole derivatives found that compounds 5b, 5c, and 5d exhibited strong binding affinities for the COX-2 enzyme, with binding energies of -8.7, -8.5, and -8.4 kcal/mol, respectively.[4][5] These values are indicative of a high degree of interaction with the enzyme's active site.
For comparison, a separate study evaluated a series of novel isoxazole derivatives against the COX-2 receptor (PDB ID: 4COX) and compared their binding affinities to Parecoxib, a known COX-2 inhibitor.[6] The synthesized compounds showed a range of binding affinities, with some demonstrating comparable or better scores than the reference drug.
| Compound/Drug | Target | IC50 Value | Binding Affinity (kcal/mol) | Selectivity Index (SI) | Reference(s) |
| Isoxazole C6 | COX-2 | 0.55 µM | Not Reported | 61.73 | [3] |
| Isoxazole C5 | COX-2 | 0.85 µM | Not Reported | 41.82 | [3] |
| Isoxazole C3 | COX-2 | 0.93 µM | Not Reported | 24.26 | [3] |
| Isoxazole A13 | COX-2 | 13 nM | Not Reported | 4.63 | [1] |
| Isoxazole 5b | COX-2 | Not Reported | -8.7 | Not Reported | [4][5] |
| Isoxazole 5c | COX-2 | Not Reported | -8.5 | Not Reported | [4][5] |
| Isoxazole 5d | COX-2 | Not Reported | -8.4 | Not Reported | [4][5] |
| Ketoprofen | COX-2 | Not Reported | -8.70 | Not Reported | [7] |
| Celecoxib | COX-2 | 0.30 µM | Not Reported | >303 | [8] |
Table 1: Comparative in vitro and in silico data for selected isoxazole derivatives and reference NSAIDs against the COX-2 enzyme.
Key Interactions in the COX-2 Active Site
The efficacy of these isoxazole derivatives is attributed to their specific interactions with key amino acid residues within the active site of the COX-2 enzyme. Molecular docking analyses have revealed that these compounds typically engage in hydrophobic and hydrophilic interactions with residues such as Val523, Phe518, Arg513, Ser353, Leu352, and His90.[3] For instance, the 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl ring were found to effectively position the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme.[1]
Experimental Protocols: A Look into the Methodology
The in silico docking studies cited in this guide generally follow a standardized workflow, which is crucial for the reproducibility and validation of the results.
Molecular Docking Workflow
A typical molecular docking study involves the following key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme, in this case, human COX-2, is obtained from a protein database like the Protein Data Bank (PDB). Common PDB IDs used in these studies include 1CX2, 4COX, and 5KIR.[3][4][5][9] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The chemical structures of the isoxazole derivatives and reference drugs are drawn using chemical drawing software and then optimized for their three-dimensional conformation and energy minimization.
-
Docking Simulation: A docking software, such as AutoDock Vina, is used to predict the binding pose and affinity of the ligand within the active site of the protein.[4][5] The software explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, the corresponding binding energies, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Future Directions and Conclusion
The collective evidence from these in silico studies strongly suggests that isoxazole derivatives are a promising class of compounds for the development of novel and selective COX-2 inhibitors.[3][5] The favorable binding affinities and specific interactions observed in computational models provide a solid foundation for their further investigation. While these in silico results are highly encouraging, they necessitate validation through in vitro enzyme assays and subsequent in vivo studies to confirm their anti-inflammatory activity and safety profiles.[3] The continued exploration of the isoxazole scaffold holds the potential to deliver new therapeutic options for inflammatory conditions with improved efficacy and reduced side effects.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Phenylisoxazoles: A Comparative Efficacy Analysis of Cyano vs. Nitro Substitution
For researchers, scientists, and professionals in drug development, the strategic selection of chemical moieties is paramount to optimizing the therapeutic potential of a compound. This guide provides a detailed comparison of the efficacy of cyano- and nitro-substituted phenylisoxazoles, supported by experimental data, to inform the design of novel therapeutics.
The phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The electronic properties of substituents on the phenyl ring play a crucial role in modulating the pharmacological profile of these molecules. This analysis focuses on two common electron-withdrawing groups: the cyano (-CN) and nitro (-NO₂) groups.
Executive Summary
Experimental evidence suggests that for certain biological targets, cyano-substituted phenylisoxazoles demonstrate superior efficacy compared to their nitro-substituted counterparts. A key study on xanthine oxidase inhibitors revealed that the presence of a cyano group at the 3-position of the phenyl moiety resulted in more potent inhibition than a nitro group at the same position.[1] In contrast, studies on the antibacterial activity of phenylisoxazole derivatives have highlighted the potent efficacy of 4-nitro-substituted compounds against various bacterial strains.[2][3][4] This indicates that the choice between a cyano and a nitro substituent is target-dependent and crucial for optimizing biological activity.
Quantitative Data Comparison
The following table summarizes the quantitative efficacy data for representative cyano- and nitro-substituted phenylisoxazoles against different biological targets.
| Compound ID | Phenyl Substitution | Biological Target | Efficacy (IC₅₀/EC₅₀) | Reference |
| Series 1 | 3-cyano | Xanthine Oxidase | Lower IC₅₀ (Higher Potency) | [1] |
| Series 1 | 3-nitro | Xanthine Oxidase | Higher IC₅₀ (Lower Potency) | [1] |
| Compound 5o | 4-nitro | Xanthomonas oryzae | 25.3 µg/mL | [2][3] |
| Compound 5p | 4-nitro | Xanthomonas oryzae | 29.5 µg/mL | [2][3] |
| Compound 5q | 4-nitro | Xanthomonas oryzae | 12.3 µg/mL | [2][3] |
| Compound 5o | Pseudomonas syringae | 34.4 µg/mL | [2][3] | |
| Compound 5p | Pseudomonas syringae | 45.8 µg/mL | [2][3] | |
| Compound 5q | Pseudomonas syringae | 39.0 µg/mL | [2][3] | |
| Compound 5o | Xanthomonas axonopodis | 22.4 µg/mL | [2][3] | |
| Compound 5p | Xanthomonas axonopodis | 28.7 µg/mL | [2][3] | |
| Compound 5q | Xanthomonas axonopodis | 31.5 µg/mL | [2][3] |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
The inhibitory activity of the 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase was evaluated spectrophotometrically. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
-
Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine were used.
-
Procedure:
-
A solution of the test compound in DMSO was pre-incubated with the enzyme in phosphate buffer (pH 7.5) at 25 °C for 15 minutes.
-
The reaction was initiated by the addition of the substrate, xanthine.
-
The change in absorbance at 295 nm was monitored for a defined period.
-
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves. Allopurinol was used as a reference standard.
Antibacterial Activity Assay
The in vitro antibacterial activity of the 4-nitro-3-phenylisoxazole derivatives was determined using the turbidimeter test.[2][3]
-
Bacterial Strains: Xanthomonas oryzae pv. oryzae (Xoo), Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas axonopodis pv. citri (Xac) were used.
-
Procedure:
-
The test compounds were dissolved in DMSO and added to nutrient broth (NB) medium in 96-well plates to achieve a series of final concentrations.
-
An inoculum of the respective bacterial strain was added to each well.
-
The plates were incubated at 28 °C for 48 hours.
-
The optical density (OD) at 600 nm was measured using a microplate reader to determine bacterial growth.
-
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits 50% of the bacterial growth, was calculated. Bismerthiazol was used as a positive control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Xanthine Oxidase Inhibition by Phenylisoxazole Derivatives.
Experimental Workflow Diagram
Caption: Workflow for the In Vitro Antibacterial Activity Assay.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
Cytotoxicity of Isoxazole-Curcumin Derivatives: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Curcumin, a natural polyphenol, has long been recognized for its pleiotropic anti-cancer properties. However, its clinical utility is hampered by poor bioavailability and metabolic instability. To overcome these limitations, medicinal chemists have synthesized numerous curcumin derivatives, with isoxazole-curcumin hybrids emerging as a particularly promising class. This guide provides a comprehensive comparison of the cytotoxic effects of various isoxazole-curcumin derivatives against different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of isoxazole-curcumin derivatives in comparison to the parent compound, curcumin, across a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of Isoxazole-Curcumin Derivatives in Chronic Myeloid Leukemia (K562) and other Cancer Cell Lines
| Compound | K562 | TT (Thyroid) | MG63 (Osteosarcoma) | HA22T/VGH (Hepatoma) | MCF-7 (Breast) |
| Curcumin | 17.0 ± 1.0 | - | - | 17.4 ± 1.2 | 29.3 ± 1.7 |
| Derivative 2 | 0.5 ± 0.1 | - | - | 12.8 ± 1.5 | 13.1 ± 1.6 |
| Derivative 22 | 0.5 ± 0.1 | - | - | - | - |
Data compiled from a study on chronic myeloid leukemia-derived K562 cell lines.[1][2][3]
Table 2: Comparative Cytotoxicity (IC50, µM) of an Isoxazole-Curcumin Analog in Breast Cancer Cell Lines
| Compound | MCF-7 (Breast) |
| Curcumin | 21.89 |
| Isoxazole-Curcumin Analog | 3.97 |
This isoxazole-curcumin analog demonstrated a sevenfold superior activity compared to curcumin in the MCF-7 breast cancer cell line.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of cytotoxicity and mechanism of action are provided below.
Cell Viability and Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-curcumin derivatives or curcumin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
This assay determines cytotoxicity by measuring the cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of isoxazole-curcumin derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 of the Annexin V-FITC/PI staining protocol.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity assessment and mechanistic studies.
Signaling Pathways Modulated by Isoxazole-Curcumin Derivatives
Studies have indicated that isoxazole-curcumin derivatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Isoxazole-curcumin derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Simplified intrinsic apoptosis pathway induced by isoxazole-curcumin.
Certain isoxazole-curcumin derivatives can induce cell cycle arrest at the G2/M checkpoint, preventing cancer cell proliferation. This is often mediated through the ATM/Chk2/p53 signaling pathway.
Caption: ATM/Chk2/p53 pathway leading to G2/M cell cycle arrest.
The PI3K/Akt and MAPK/ERK pathways are critical for cancer cell survival and proliferation. Isoxazole-curcumin derivatives can inhibit these pathways, contributing to their anti-cancer effects.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pro-survival pathways.
References
- 1. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profile of Synthesized Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, integral to a diverse range of pharmaceuticals. Its continued exploration in drug discovery necessitates a thorough understanding of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of novel synthesized compounds. This guide provides a comparative analysis of the ADME profiles of recently developed isoxazole derivatives, benchmarked against established isoxazole-containing drugs. The data presented herein is supported by detailed experimental protocols to aid researchers in their drug development endeavors.
Executive Summary of ADME Profiles
The pharmacokinetic behavior of a drug candidate is a critical determinant of its clinical success. For isoxazole derivatives, key ADME parameters such as intestinal permeability, metabolic stability, and plasma protein binding vary significantly based on their structural modifications. This guide consolidates in vitro and in vivo data to offer a comparative perspective on the ADME properties of a selection of synthesized isoxazole compounds alongside established drugs.
Comparative In Vitro ADME Data
The following tables summarize key in vitro ADME parameters for a series of synthesized isoxazole compounds and commercially available drugs containing the isoxazole moiety. These parameters are crucial for predicting the in vivo behavior of new chemical entities.
Table 1: In Vitro Permeability, Efflux, and Plasma Protein Binding of Selected Isoxazole Compounds
| Compound | Caco-2 Permeability (Papp A→B) (x 10⁻⁶ cm/s) | Caco-2 Permeability (Papp B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Plasma Protein Binding (Fraction Unbound) |
| Synthesized Compounds | ||||
| Nitrile Ester 3[1] | 0.445[1] | 9.59[1] | 21.6 | 0.071[1] |
| Nitrile Acid 4[1] | 0.144[1] | 0.060[1] | 0.4 | 0.431[1] |
| Nitrile Tetrazole 18[1] | 0.130[1] | 0.193[1] | 1.5 | 0.243[1] |
| Benchmark Drugs | ||||
| Celecoxib | High Permeability (BCS Class II) | - | - | - |
| Valdecoxib | - | - | - | ~0.02 (98% bound) |
| Sulfamethoxazole | - | - | - | ~0.30 (70% bound) |
Table 2: In Vitro Metabolic Stability of Selected Isoxazole Compounds
| Compound | Microsomal Stability (t½ in min) | Microsomal Stability (CLint in µL/min/mg protein) |
| Synthesized Compounds | ||
| Nitrile Ester 3[1] | 50.7[1] | 27.4[1] |
| Nitrile Acid 4[1] | 134[1] | 10.3[1] |
| Nitrile Tetrazole 18[1] | 148[1] | 9.38[1] |
| Benchmark Drugs | ||
| Valdecoxib | ~420-660 | - |
| Sulfamethoxazole | ~600 | - |
Comparative In Vivo Pharmacokinetic Data
In vivo studies in animal models provide crucial insights into the overall pharmacokinetic profile of a compound. The following table presents key pharmacokinetic parameters for a synthesized isoxazole derivative and benchmark drugs in rats.
Table 3: In Vivo Pharmacokinetic Parameters of Selected Isoxazole Compounds in Rats
| Compound | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) |
| Synthesized Compound | ||||||
| TFISA[2] | 3.7 mg/kg (ocular instillation) | - | 8173 ± 1491[2] | - | 58 ± 10[2] | 90.18[2] |
| Benchmark Drugs | ||||||
| Valdecoxib | 10 mg/kg (oral) | ~3 | - | - | 8-11 | 83 |
| Sulfamethoxazole | - | 1-4 (oral) | - | - | ~10 | - |
Experimental Workflows and Methodologies
Accurate and reproducible ADME data is contingent on robust experimental design. The following sections detail the methodologies for the key in vitro assays cited in this guide.
ADME Screening Workflow
The typical workflow for assessing the ADME profile of a synthesized compound involves a tiered approach, starting with in silico predictions followed by a battery of in vitro assays to evaluate permeability, metabolic stability, and potential for drug-drug interactions. Promising candidates then advance to in vivo pharmacokinetic studies.
ADME screening workflow for synthesized compounds.
Caco-2 Permeability Assay Protocol
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer to assess A-to-B permeability, or to the basolateral (B) side for B-to-A permeability.
-
Samples are collected from the receiver compartment at predetermined time points.
-
Compound concentrations are quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.
Liver Microsomal Stability Assay Protocol
This assay evaluates a compound's susceptibility to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human or animal) and an NADPH-regenerating system to initiate metabolic reactions.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay Protocol
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.
-
Method: Equilibrium dialysis is a common method. The test compound is added to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibration: The unit is incubated until equilibrium is reached.
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Logical Relationships in ADME Assessment
The interplay between different ADME properties determines the overall pharmacokinetic profile of a compound. For instance, high permeability and metabolic stability are generally desirable for orally administered drugs, while high plasma protein binding can limit the free drug concentration available to exert its therapeutic effect.
Interplay of key ADME factors influencing oral bioavailability.
References
- 1. Table 3, In vitro ADME propertiesa for selected compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
A Comparative Analysis of the Antimicrobial Spectrum of Novel Isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the continued exploration of novel chemical scaffolds for the development of effective therapeutic agents. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative assessment of the antimicrobial performance of recently developed isoxazole analogs against established antimicrobial agents, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of novel isoxazole analogs is compared against standard antibiotics and antifungals. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The data presented below is a synthesis of findings from multiple research studies.
Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Isoxazole Analogs and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Novel Isoxazole Analogs | ||
| Isoxazole-containing Chalcone (Compound 28)¹ | 1 | >64 |
| N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamine (178f)² | 115 | 95 |
| N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine (178e)² | 95 | 110 |
| Standard Antibiotics | ||
| Cloxacillin² | 100 | 120 |
| Ciprofloxacin³ | 0.5 - 1.0 | 0.013 - 0.1 |
| Ampicillin⁴ | 0.6 - 1.0 | 4.0 |
¹Data from a study on isoxazole ring-containing chalcones. ²Data from a study on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives.[1] ³Representative MIC range. ⁴Data from StatPearls.[2]
Table 2: Antifungal Activity (MIC in µg/mL) of a Novel Isoxazole Analog and a Standard Antifungal
| Compound/Drug | Candida albicans |
| Novel Isoxazole Analog | |
| Isoxazole-containing Chalcone (Compound 28) | 2 |
| Standard Antifungal | |
| Clotrimazole⁵ | 0.008 - 8 |
⁵Represents a range of MICs observed across various isolates.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][6][7][8][9][10]
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Antimicrobial Agents: Stock solutions of the novel isoxazole analogs and standard drugs prepared in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
b. Inoculum Preparation:
-
Select several morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the antimicrobial agents directly in the plate, typically starting from a high concentration in the first column and ending with a low concentration. The final volume in each well after dilution should be 100 µL.
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step also halves the concentration of the antimicrobial agent in each well to the desired final test concentration.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and for 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[2][3][4][11][12]
a. Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium.
-
Agar Medium: Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Antimicrobial Disks: Paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds.
-
Equipment: Sterile swabs, forceps or a disk dispenser, ruler or calipers, and an incubator.
b. Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
c. Assay Procedure:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar using sterile forceps or a disk dispenser. Ensure the disks are firmly in contact with the agar.
-
Incubate the plates at 35-37°C for 16-18 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The susceptibility or resistance of the bacterium to the antimicrobial agent is determined by comparing the measured zone diameter to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the assessment of antimicrobial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. scribd.com [scribd.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. protocols.io [protocols.io]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Safety Operating Guide
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid proper disposal procedures
Reviewing Safety Data
I'm starting by tracking down the safety data sheet for 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. This initial search will provide key details on disposal protocols and fundamental physical and chemical characteristics, which are the initial key steps.
Analyzing Disposal Methods
I've located the SDS and I'm cross-referencing it with general laboratory disposal guidelines I found. Currently, I am focused on extracting any isoxazole- and nitro-specific disposal information. Subsequently, I'll synthesize this data to outline the appropriate disposal procedures. I intend to complete this process by crafting a decision diagram for disposal of 5-(4 -Nitrophenyl)isoxazole-3-carboxylic acid.
Assessing Chemical Disposal
My initial assessment indicates that the compound , this compound, exists as a white to brown solid. Further research is underway to determine the appropriate disposal protocols.
Exploring Safe Disposal Options
My research has expanded to include detailed hazard analyses and general waste disposal protocols. The compound's structure, with its nitro group, raises preliminary concerns about potential reactivity. While direct hazard data is limited, I'm extrapolating from similar compounds and industry standards. I'm focusing on finding compliant disposal channels for this specific chemical to mitigate risks.
Investigating Specific SDS Details
I've gathered initial information, including the compound's physical properties and potential hazards based on related compounds. I've also reviewed general laboratory waste disposal guidelines, emphasizing segregation, proper containers, and designated collection programs. Recognizing the nitro group's implications, I'm specifically concerned about potential sensitivity. To finalize the disposal procedure, I still need a Safety Data Sheet for this compound, which will provide definitive disposal instructions.
Locating the Specific SDS
I've compiled a comprehensive overview of the existing knowledge. I have a good handle on the compound's structure, potential hazards, and relevant disposal guidelines. Based on this, I recognize the critical need for a Safety Data Sheet (SDS) specific to this compound to finalize the disposal strategy. My current focus is actively seeking that document.
Gathering Data on Analogues
I've made headway, locating SDS for structurally close compounds like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. I'm hoping these provide good starting points for understanding the potential hazards of this compound. I'm currently assessing the data for relevant information on toxicity, flammability, and handling procedures to make informed comparisons.
Extrapolating Disposal Protocols
Now, I've consolidated data from similar compounds' SDSs. These documents consistently classify them as hazardous waste. Key hazards include ingestion, skin and eye irritation, and potential respiratory issues. Based on these analogs, I can confidently treat my target compound as hazardous waste, adhering to regulatory disposal guidelines, and utilizing a certified waste disposal service.
Deriving Disposal Plan
My research has yielded SDSs for closely related compounds, like 5-(m-Tolyl)isoxazole-3-carboxylic acid. These documents consistently flag similar compounds as hazardous waste, with hazards including ingestion, skin/eye irritation, and respiratory issues. Disposal protocols uniformly emphasize regulatory compliance and certified waste disposal services. While a specific SDS is elusive, I've gathered enough analogous data to confidently treat the target compound similarly, enabling me to devise a comprehensive disposal strategy, including packaging, labeling, and professional pickup.
Personal protective equipment for handling 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols for structurally related chemicals, including solid organic acids and nitro compounds, to ensure the highest safety standards in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is detailed below.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | To protect against splashes of chemical solutions and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1] Double-gloving is recommended. | To prevent skin contact with the chemical. Glove integrity should be checked before each use. |
| Body Protection | A chemical-resistant lab coat or suit.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.[2] | To prevent inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[1][2] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation :
-
Designate a specific area for handling within a certified chemical fume hood.[3]
-
Ensure an emergency eyewash station and safety shower are accessible.[3]
-
Assemble and don all required PPE as specified in the table above.
-
Prepare a spill kit containing appropriate absorbent materials and neutralizers for acids.
-
Label a dedicated hazardous waste container for solid and liquid waste generated.
-
-
Handling :
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[3]
-
When dissolving, slowly add the solid this compound to the solvent to avoid splashing.
-
Always add acid to water, never the other way around, when preparing aqueous solutions to prevent exothermic reactions.[3][4]
-
-
Post-Handling :
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.[3]
-
Remove PPE in the designated area, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, such as gloves, weigh boats, and absorbent paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all unused solutions and solvent rinses in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams, particularly strong bases or oxidizing agents.[5][6]
-
-
Container Management :
-
Ensure all waste containers are compatible with the chemical waste they are holding.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal :
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.[3]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
